IRDye 700DX NHS ester is a silicon-phthalocyanine dye conjugated to a target-specific monoclonal antibody (mAb) via its NHS ester group, which reacts with primary amines on the antibody [1] [2] [3].
The mechanism can be broken down into three key stages, as illustrated in the following diagram:
This mechanism is highly specific. Cell death occurs only when three conditions are met simultaneously: (1) the mAb-IR700 conjugate is present, (2) it is bound to its target cell membrane, and (3) NIR light is applied. Unbound conjugates remain inactive, sparing healthy tissue [4] [3].
For your research, here is a summary of the dye's essential characteristics and a foundational protocol for in vitro testing.
The table below summarizes the fundamental properties of this compound that make it suitable for both imaging and therapy [1] [5] [3].
| Property | Specification | Experimental Significance |
|---|---|---|
| Molecular Formula | C₇₄H₉₆N₁₂Na₄O₂₇S₆Si₃ [1] | For mass spectrometry and structural analysis. |
| CAS Number | 916821-46-0 [1] | Unique chemical identifier. |
| Excitation Peak | 689 nm [5] | Requires a light source ~690 nm for activation. |
| Emission Peak | 699 nm [5] | Enables real-time fluorescence imaging during therapy. |
| Extinction Coefficient | Large [1] | High light-absorbing ability, increasing efficiency. |
| Quantum Yield | High [1] | Strong fluorescence intensity and phototoxicity. |
| Water Solubility | Excellent [1] [3] | Prevents aggregation in physiological buffers; reduces non-specific binding. |
| Photostability | Extremely High [1] | Allows for prolonged imaging and repeated light exposures. |
This protocol outlines the key steps for inducing and assessing targeted cell death with the conjugate [1] [6].
Conjugate Preparation & Purification:
Cell Treatment:
NIR Light Irradiation:
Cell Death Assessment (Immediate):
Beyond the core mechanism, research shows that NIR-PIT induces secondary biological effects that enhance its therapeutic potential:
When designing your experiments, please note:
IRDye 700DX is designed for convenient conjugation to biomolecules. Its structure includes a hydrophilic silicon phthalocyanine core with axial ligands that are key to its function [1].
In NIR-PIT, an antibody-IRDye 700DX conjugate binds to specific antigens on the target cell surface. Upon irradiation with NIR light, it triggers a highly specific cytotoxic response [4]. The following diagram illustrates the core mechanism of NIR-PIT leading to immunogenic cell death.
The mechanism involves two potential photochemical pathways [4] [5]:
When using this compound in research, specific protocols and considerations are essential for success.
This compound is a benchmark, but research is actively developing next-generation dyes.
| Dye Name | Key Feature | Conjugation Chemistry | Notable Finding |
|---|---|---|---|
| This compound | Benchmark for NIR-PIT | NHS ester (lysines) | Approved for clinical NIR-PIT in Japan (2020) [2]. |
| SiPc-1 | IR700 analog; reduced steric hindrance | Click chemistry | Showed selective toxicity in HTLV-1-infected leukemic cells [2]. |
| WB692-CB2 | First maleimide-functionalized phthalocyanine | Maleimide (cysteines) | Induces pyroptosis; allows site-specific, homogeneous conjugation [3]. |
| KA800 | Red-shifted absorption (+84 nm vs. IR700) | NHS ester | Lower in vivo efficacy as it relies more on singlet oxygen [5]. |
The field of NIR-PIT is rapidly advancing, with ongoing research focused on improving dye properties. Key directions include developing red-shifted dyes for deeper tissue penetration, site-specific conjugation methods for more homogeneous drug products, and elucidating different cell death pathways like pyroptosis to enhance anti-tumor immune responses [2] [3] [5].
IRDye 700DX is a near-infrared (NIR) phthalocyanine dye. Its key spectral data is as follows:
| Parameter | Value |
|---|---|
| Excitation Peak (λ_ex) | 689 nm [1] |
| Emission Peak (λ_em) | 699 nm [1] |
| Fluorescence Quantum Yield | 0.12 ± 0.02 (in aqueous solution, unbound) [2] |
| Recommended Activation Wavelength | 690 nm [3] [4] [5] |
The dye exhibits extremely high photostability and fluorescence intensity [6]. Its structure includes siloxane chains that confer excellent water solubility and prevent aggregation in high ionic strength buffers, which is vital for biological applications [6] [3].
The defined spectral properties make this compound particularly valuable in biotechnology and medicine, primarily functioning as a photosensitizer [6] [3] [4]. The general workflow for its use in Photoimmunotherapy (PIT), a targeted cancer treatment, is illustrated below.
This protocol, adapted from a bio-protocol resource, outlines the key steps for dye conjugation [7].
Key Materials:
Procedure:
This protocol is derived from a study targeting macrophages for arthritis treatment [3].
Key Materials:
Procedure:
This compound NHS ester is a near-infrared (NIR) phthalocyanine dye designed for covalent conjugation to biomolecules [1]. The table below summarizes its fundamental technical data:
| Property | Description |
|---|---|
| Chemical Name | This compound NHS ester [1] |
| Synonyms | IR700, this compound [1] |
| CAS Number | 916821-46-0 [1] |
| Molecular Formula | C₇₄H₉₆N₁₂Na₄O₂₇S₆Si₃ [1] [2] [3] |
| Molecular Weight | 1954.22 g/mol [1] [2] [3] |
| Emission | Near-Infrared (NIR) [1] |
| Excitation Peak | ~690 nm [4] [5] |
| Key Features | High photostability, high fluorescence intensity, excellent water solubility, large extinction coefficient, high fluorescence quantum yield, does not aggregate in high ionic strength buffers [1] |
The conjugation of this compound to a monoclonal antibody (mAb) like panitumumab is a well-established procedure [2] [3]. The following diagram and table outline the workflow and detailed methodology.
Bioconjugation workflow for this compound NHS ester
| Step | Parameter | Typical Protocol Details |
|---|---|---|
| Reaction | mAb (Panitumumab) | 1.0 mg (6.8 nmol) [2] [3] |
| IR700 NHS Ester | 66.8 μg (34.2 nmol, 5 mM in DMSO) [2] | |
| Molar Ratio (mAb:IR700) | ~1:4.5 - 1:5 [2] [3] | |
| Buffer | 0.1 M Na₂HPO₄, pH 8.5 [2] [3] | |
| Conditions | Room temperature for 1-2 hours [2] [3] | |
| Purification | Method | Size-exclusion chromatography (Sephadex G50 column, PD-10) [2] [3] |
| Characterization | Protein Concentration | Coomassie Plus assay (Absorbance at 595 nm) [2] [3] |
| Dye Concentration | Absorbance measurement of IR700 [2] [3] | |
| Conjugation Ratio | ~4 IR700 molecules per antibody [2] |
When the mAb-IR700 conjugate binds to its target on a cancer cell (e.g., EGFR) and is exposed to 690 nm NIR light, it induces rapid and highly specific necrotic cell death [4] [5]. The process is oxygen-dependent and involves reactive oxygen species (ROS) generation [3].
Photoimmunotherapy (PIT) mechanism of mAb-IR700 conjugate
This compound PIT has demonstrated efficacy across various cancer types and targeting agents. The relationship between conjugate and light dose is critical for effective treatment [2].
| Application / Model | Target / Antibody | Key Findings / Dosing Relationship |
|---|---|---|
| In Vitro Cytotoxicity (MDA-MB-468luc cells) [2] | EGFR / Panitumumab-IR700 | Cytotoxicity depended on both light dose and conjugate concentration; effects were equivalent when the product of the two was constant [2]. |
| In Vivo Efficacy (MDA-MB-468luc orthotopic model) [2] | EGFR / Panitumumab-IR700 | A similar conjugate/light dose relationship was observed in vivo, confirming the product is a constant for efficacy [2]. |
| Oxygen Dependence (A431 cells & in vivo) [3] | EGFR / Panitumumab-IR700 | Singlet oxygen scavengers and hypoxia abrogated cytotoxicity, confirming a central role for oxygen-derived species [3]. |
| Novel Target Feasibility (Various cell lines) [4] | Glypican-1 (GPC-1) / Miltuximab-IR700 | Effective and specific cell killing was demonstrated, dependent on GPC-1 expression levels [4]. |
| Targeted PCI (Pharmaceutical delivery) [6] | αvβ3 integrin / cRGD-polymer-IR700 | Efficient "photochemical internalization" of nucleic acids was achieved, critically affected by the delivery system design [6]. |
This compound NHS ester is a versatile and effective tool for bioconjugation, enabling highly targeted cancer therapies like PIT. Its key advantages include:
IRDye 700DX is a near-infrared (NIR) phthalocyanine dye known for its high photostability and fluorescence intensity [1]. The table below summarizes its key characteristics:
| Property | Value / Description | Reference |
|---|---|---|
| Excitation Peak | 689 nm | [2] |
| Emission Peak | 699 nm | [2] [3] |
| Molar Absorption Coefficient (ε) | 165,000 M⁻¹cm⁻¹ | [3] |
| Relative Quantum Efficiency | 0.44 ± 0.06 (relative to dye group) | [3] |
| Estimated Brightness (at 695 nm) | 0.61 ± 0.08 × 10⁵ M⁻¹cm⁻¹ | [3] |
| Molecular Weight | 1954.22 g/mol | [1] |
| Chemical Formula | C₇₄H₉₆N₁₂Na₄O₂₇S₆Si₃ | [1] |
| Photosensitizer Type | Highly flexible, used in Near-Infrared Photoimmunotherapy (NIR-PIT) | [1] [4] |
| Water Solubility | Excellent, does not aggregate in high ionic strength buffers | [1] |
A comparative study evaluated this compound against other NIR dyes like Alexa 700 for single-molecule imaging, highlighting its advantages for low-background cellular studies [5] [3].
| Performance Metric | This compound | Alexa 700 (for comparison) |
|---|---|---|
| Mean Photons per Single Molecule | Superior to Alexa 700 | 57 ± 0.5 |
| Apparent Photobleaching Time Constant | More photostable | 2.2 ± 0.1 s |
| Mean Emission Period ("On-time") | 1.4 seconds | < 1 second |
| Duty Cycle | Higher | 0.62 |
This data shows that this compound is more photostable than Alexa 700 and emits fluorescence for longer periods, which is a critical advantage for tracking single molecules over time [5] [3].
The following workflow, based on published methodology, details how this compound can be used for single-molecule imaging in MCF-7 cells (a breast cancer cell line) [1].
The combination of its NIR fluorescence and ability to conjugate to targeting molecules makes this compound a powerful tool in biotechnology and pre-clinical research.
This compound is a near-infrared (NIR) silicon-phthalocyanine dye known for its high photostability and fluorescence intensity. The table below summarizes its core spectral characteristics [1] [2] [3].
| Property | Value | Conditions / Notes |
|---|---|---|
| Excitation Maximum (Absorption Max) | 689 nm [2] | Also reported as 680-685 nm in different solvents [3]. |
| Emission Maximum | 699 nm [2] | Also reported as 705 nm in water [3]. |
| Stokes Shift | 10 nm [2] | 20 nm reported in water [3]. |
| Extinction Coefficient | 170,000 M-1cm-1 [3] | In methanol and water. |
| Molecular Weight | 1954.22 g/mol [1] [4] | Formula: C74H96N12Na4O27S6Si3 [1] [4]. |
| Fluorescence Quantum Yield | 0.12 ± 0.02 (unbound in aqueous solution) [4] | Can be significantly modulated by interactions with serum proteins [4]. |
This compound is versatile and can be used in various experimental contexts, from protein conjugation to fixed-cell labeling.
The NHS ester form of this compound reacts with primary amines (e.g., on lysine residues) on proteins. Below is a generalized protocol for conjugating the dye to an antibody like Panitumumab [4] [5].
General workflow for NHS ester-based protein conjugation.
This compound NHS ester can covalently label cellular proteins in fixed and permeabilized cells for assays like In-Cell Western, providing a method to normalize for cell number [6].
Key steps for labeling fixed cells with this compound NHS ester.
Near-Infrared Photoimmunotherapy (NIR-PIT) is a targeted cancer treatment that uses a conjugate of a monoclonal antibody and the photosensitizer this compound (IR700) [1] [2]. Upon exposure to near-infrared light (690 nm), the conjugate induces rapid, immunogenic cell death in targeted cancer cells, sparing surrounding healthy tissue [2].
The core mechanism involves the light-induced release of axial ligands from the IR700 molecule. This release makes the conjugate hydrophobic, causing it to aggregate on the cell membrane. This aggregation disrupts the membrane's integrity, leading to rapid water influx, cell swelling, and rupture—a form of necrotic, immunogenic cell death [1] [2]. This process also triggers a robust host anti-tumor immune response, which can be enhanced by combining NIR-PIT with immune checkpoint inhibitors [2] [3].
This protocol describes the synthesis and purification of the antibody-photo-absorber conjugate (APC), based on established methods from recent literature [4] [5].
Materials:
Procedure:
The following diagram illustrates the logical flow and key components of a NIR-PIT experiment, from preparation to assessment.
The table below summarizes key parameters and methods for validating NIR-PIT efficacy in preclinical models.
| Parameter | In Vitro Methods | In Vivo Models & Methods |
|---|
| Cell Death & Viability | • Flow Cytometry with EthD-1 (ethidium homodimer-1) or PI staining to quantify dead cells [4]. • Microscopy to observe morphological changes (swelling, bleb formation) [4] [1]. | • Tumor Volume Measurement with calipers to track growth inhibition [4]. • Histological Analysis of excised tumor tissue to observe destruction [4]. | | Mechanistic Studies | • Use of SOS/ROS scavengers (e.g., NaN₃, Trolox) to investigate mechanism [1]. | • Longitudinal Fluorescence Imaging to monitor APC distribution and SUPR effect [2]. | | Immune Activation | • Co-culture with Dendritic Cells (DCs) to assess DC maturation markers (CD80, CD86, CD40) [1]. | • Analysis of tumor-infiltrating CD8+ T cells post-treatment [2]. • Combination studies with anti-PD-1/PD-L1 checkpoint inhibitors [2] [5]. | | Model Systems | Human neuroblastoma (SK-N-SH), osteosarcoma (NOS-10, MG-63) cells [4]. | Mouse xenograft models (e.g., head and neck cancer FaDu cells, syngeneic ovarian cancer ID8-Defb29-VEGF model) [6] [5]. |
Various molecular targets have been successfully investigated for NIR-PIT across different cancer types [2].
| Target Molecule | IR700 Carrier | Cancer Type | Key Finding/Context |
|---|---|---|---|
| GD2 | Anti-GD2 antibody (3F8) | Neuroblastoma, Osteosarcoma | Preclinical study showed effective tumor growth inhibition in mice [4]. |
| PD-L1 | Anti-PD-L1 antibody | Ovarian Cancer | Targets both cancer cells and tumor-associated macrophages (TAMs) in syngeneic models [5]. |
| CD44 | Anti-CD44 antibody | Triple-Negative Breast Cancer, Oral Squamous Cell Carcinoma | Shown to be effective in vitro and in vivo (orthotopic models) [2]. |
| CD20 | Rituximab | B-cell Lymphoma | Demonstrated efficacy in preclinical models [2]. |
| Cadherin-17 | ARB102 antibody | Pancreatic Cancer | Effective in subcutaneous and in vivo models [2]. |
| EGFR | Cetuximab (C225) | Head and Neck Squamous Cell Carcinoma (HNSCC) | Basis for the clinical conjugate ASP-1929; approved in Japan for recurrent HNSCC [3] [5]. |
NIR-PIT has moved from preclinical research to clinical application. A phase I/II clinical trial using the anti-EGFR antibody cetuximab conjugated to IR700 (RM-1929) for recurrent head and neck cancer demonstrated safety and an objective response rate of 43.3% (unconfirmed) [5]. Based on this progress:
The therapy is generally well-tolerated. Serious adverse events are typically localized and include tumor pain, hemorrhage, and swelling at the treatment site. No long-term photosensitivity has been reported, as IR700 is excreted in urine [2] [5].
The protocols and data presented are synthesized from published preclinical and clinical literature. For laboratory implementation, you must optimize critical parameters such as antibody-IR700 conjugation ratio, APC dosage, and light irradiation settings (wavelength, power density, and exposure time) for your specific experimental systems.
This compound NHS ester is a silica-phthalocyanine-derived photoabsorber that has emerged as a critical component in both cancer imaging and therapy. This near-infrared (NIR) dye demonstrates peak absorption at approximately 689 nm and emission at 700 nm, making it ideal for deep-tissue imaging applications due to reduced autofluorescence and superior light penetration in biological tissues. The dye contains N-hydroxysuccinimide (NHS) ester functional groups that enable efficient conjugation to primary amines (lysine residues) on monoclonal antibodies (mAbs), forming stable amide bonds. Beyond its imaging capabilities, this compound serves as the photoactive component in Near-Infrared Photoimmunotherapy (NIR-PIT), a novel cancer treatment that induces rapid, selective necrosis in target cells upon exposure to 690 nm NIR light [1].
The photophysical mechanism of this compound involves a unique process where exposure to NIR light triggers a photochemical reaction that converts the hydrophilic silanol groups of the dye to hydrophobic species. This change initiates aggregation of the antibody-IR700 conjugates, leading to physical damage to the cellular membrane and ultimately necrotic cell death [1]. This dual functionality as both an imaging agent and therapeutic effector makes this compound particularly valuable for cancer theranostics, combining diagnostic capability and therapeutic intervention in a single platform.
Antibody Preparation:
Dye Solution Preparation:
Conjugation Reaction:
Purification:
Spectrophotometric Analysis:
SDS-PAGE Analysis:
Table 1: Quality Control Specifications for this compound-Antibody Conjugates
| Parameter | Target Specification | Analytical Method |
|---|---|---|
| Degree of Labeling (DOL) | 2.0-4.0 molecules per antibody | UV-Vis spectrophotometry |
| Monomer Content | >95% | Size-exclusion HPLC |
| Endotoxin Level | <1.0 EU/mg | LAL assay |
| Immunoreactivity | >85% relative to unconjugated antibody | Cell-binding assay |
| Photoactivity | NIR-induced cytotoxicity in target cells | In vitro NIR-PIT assay |
Protocol for Near-Infrared Fluorescence Imaging:
Protocol for In Vitro NIR-PIT:
Table 2: Research Applications of this compound-Conjugated Antibodies
| Application | Key Findings | References |
|---|---|---|
| NIR-PIT | Induction of necrotic cell death in HER2+ cells; bystander effects in heterogeneous tumors | [1] |
| Surgical Guidance | Improved tumor margin delineation in head and neck cancer models | [2] |
| Paired-agent Imaging | Quantitative receptor availability assessment using targeted/untargeted agent pairs | [3] [2] |
| Theranostics | Combined imaging and therapy in a single agent | [1] [4] |
Table 3: Troubleshooting Guide for this compound Conjugation
| Problem | Potential Cause | Solution |
|---|---|---|
| Low DOL | NHS ester hydrolysis | Use fresh DMSO, minimize air exposure |
| Antibody aggregation | Excessive dye:antibody ratio | Optimize ratio (3-4:1), add non-ionic detergent |
| High free dye in final product | Incomplete purification | Increase number of buffer exchanges, use larger MWCO filters |
| Reduced immunoreactivity | Over-labeling or denaturation | Lower DOL, optimize conjugation conditions |
| Poor photoactivity | Dye degradation or improper conjugation | Protect from light, verify DOL and dye functionality |
The conjugation of this compound to monoclonal antibodies represents a powerful platform for both cancer imaging and therapy development. The protocols outlined in this document provide researchers with robust methods for producing high-quality antibody-dye conjugates with optimal characteristics for preclinical research and translational applications. The dual functionality of this compound as both an imaging agent and photosensitizer enables novel approaches in cancer theranostics, particularly through NIR-PIT, which addresses the challenge of heterogeneous antigen expression in solid tumors through cytotoxic bystander effects [1].
Future directions in this field include the development of multimodal conjugates that combine this compound with other functional moieties, optimization of conjugation site-specificity through antibody engineering, and clinical translation of NIR-PIT for various cancer indications. As the field advances, standardization of conjugation protocols and quality control parameters will be essential for ensuring reproducible results across laboratories and accelerating the development of these promising agents for cancer diagnosis and treatment.
| Parameter | Description & Role in PAI |
|---|---|
| Chemical Nature | Carboxylate form (hydrophilic, untargeted control agent) [1]. |
| Primary Function | Untargeted "Control" Agent to account for nonspecific uptake, vascular perfusion, and tissue permeability [1] [2]. |
| Targeted Agent Partner | EGFR-targeted agent (e.g., ABY-029) [3] [1]. |
| Administration | Coadministered intravenously with the targeted agent at a trace dose [1]. |
| Key Quantitative Output | Binding Potential (BP), proportional to receptor concentration and affinity [3] [1] [2]. |
| Study Model | Targeted Agent & Dose | IRDye 700DX Dose | Key Findings |
|---|---|---|---|
| HNC Xenograft Mice [1] | ABY-029 (0.15, 0.3, or 0.9 nmol) | 2.5 nmol | PAI-derived Receptor Availability (RA) was independent of ABY-029 dose and decreased after EGFR blocking, while fluorescence intensity alone did not [1]. |
| Metastatic Breast Cancer Model [2] | Cetuximab-IR700 (EGFR-targeted) | Used as a fluorescent label on control antibody | Validated the paired-agent principle for detecting microscopic disease (<200 cancer cells) in lymph nodes [2]. |
This protocol is adapted from dynamic in vivo PAI studies for tracking receptor availability in head and neck cancer (HNC) xenograft models [1].
To dynamically track changes in receptor availability, a blocking agent can be administered after a baseline imaging period.
Binding Potential (BP) Calculation: Generate BP maps using specialized software (e.g., MATLAB). The standard method involves calculating the pixel-by-pixel ratio of the targeted agent signal to the control agent (this compound) signal, often employing a simplified reference tissue model [3] [1]. The formula is derived as:
This metric is proportional to the concentration of available receptors [2].
Tissue Alignment: For validation, excise and fix imaged tissues in formalin. Use histological landmarks and surgical ink to align fluorescence and BP maps with subsequent hematoxylin and eosin (H&E) and EGFR immunohistochemistry (IHC) slides [3].
The following diagram illustrates the complete PAI procedure, from agent preparation to data analysis:
The this compound PAI protocol provides a powerful, quantitative method for dynamically measuring in vivo receptor availability in oncology research. By accounting for nonspecific uptake, it offers a more accurate and dose-independent metric for assessing target engagement and drug effects, which is invaluable for drug development and optimizing molecular therapeutics.
Macrophages play a pivotal role in the initiation and progression of various inflammatory diseases, including rheumatoid arthritis (RA), where they adapt a pro-inflammatory phenotype and contribute significantly to joint destruction through the secretion of cytokines and enzymes. The strategic targeting of macrophages represents a promising therapeutic approach for managing such conditions. Photodynamic therapy (PDT) has emerged as a highly selective treatment modality that combines three essential components: a photosensitizer, light of a specific wavelength, and tissue oxygen. When these elements are present, the photosensitizer can be activated to produce reactive oxygen species (ROS) that induce localized cell death. The development of IRDye 700DX (IR700) as a photosensitizer has significantly advanced targeted PDT applications due to its hydrophilic properties, high photostability, and strong near-infrared radiation absorption at approximately 689 nm, which offers superior tissue penetration compared to visible light.
The fundamental innovation in macrophage-targeted PDT lies in the delivery system rather than the photosensitizer itself. While this compound lacks inherent cellular specificity, this limitation can be overcome by conjugating it to carrier systems that exploit the natural phagocytic capability of macrophages. Research has demonstrated that liposomes are preferentially phagocytosed by macrophages, making them ideal vehicles for delivering therapeutic agents to these cells. This approach allows for precise spatial and temporal control of therapeutic activity, as the photosensitizer remains inert until activated by locally applied light, thereby minimizing off-target effects on non-illuminated tissues and reducing systemic side effects. This targeted strategy represents a significant advancement over previous macrophage-depletion methods that caused systemic reduction of macrophages in vital organs.
Table 1: Comparison of Macrophage Targeting Approaches for PDT
| Targeting Approach | Mechanism | Advantages | Limitations |
|---|---|---|---|
| Liposome-based | Exploit phagocytic ability of macrophages | High uptake by macrophages, tunable size | Requires stable formulation |
| Antibody-conjugated | Binds specific macrophage surface markers | High specificity | Higher cost, potential immunogenicity |
| Peptide-based | Targets integrins or other receptors | Potentially better tissue penetration | Lower affinity than antibodies |
The preparation of this compound-loaded liposomes follows a meticulously optimized protocol that ensures consistent particle size, encapsulation efficiency, and photoreactivity. The film method represents the foundational approach for creating the base liposome structure, which can then be modified for specific targeting applications. For the standard preparation, researchers should combine dipalmitoyl phosphatidylcholine (DPPC), PEG-(2000)-distearoyl phosphatidylethanolamine (PEG-(2000)-DSPE), cholesterol, and DSPE-DTPA in a molar ratio of 1.85:0.15:1:0.15 in a mixed chloroform and methanol solution (10:1 v/v). The organic phase should be evaporated using a rotavapor followed by nitrogen flushing to remove any residual organic solvent. The resulting lipid film is then dispersed in phosphate-buffered saline (PBS) and sequentially extruded through polycarbonate filters with decreasing pore sizes (600, 200, and 100 nm) under nitrogen pressure using a high-pressure extruder. This process typically yields liposomes with a mean particle size of 120 nm and a polydispersity index (PDI) of 0.02, indicating a highly uniform population.
The loading of this compound into pre-formed liposomes employs a post-insertion technique that maximizes photosensitizer incorporation while maintaining liposome integrity. Firstly, micelles are prepared by mixing DSPE-NH2-PEG-2000 and DSPE-PEG-2000 in a 1:1 molar ratio, which enables covalent coupling of this compound NHS ester to the NH2 terminus of the PEG conjugates. These dye-loaded micelles are then incubated with the pre-formed liposomes at 60°C for 45-60 minutes to allow post-insertion of the PEG conjugates. Unbound this compound is removed from the solution using dialysis cassettes (20,000 MWCO) in PBS with 0.5% w/v Chelex. Quality control assessments should include measurement of the dye/protein ratio spectroscopically by determining absorbance at 280 nm and 689 nm, with typical dye/antibody ratios of approximately 2.2 being optimal for therapeutic efficacy.
Table 2: Formulation Components and Characterization Parameters
| Component/Parameter | Specification | Purpose |
|---|---|---|
| DPPC | 1.85 molar ratio | Main phospholipid component |
| PEG-(2000)-DSPE | 0.15 molar ratio | Provides stealth properties |
| Cholesterol | 1.0 molar ratio | Membrane stability |
| DSPE-DTPA | 0.15 molar ratio | Chelator for radiolabeling |
| Particle Size | 120 nm (target) | Optimal for macrophage uptake |
| PDI | <0.05 (target) | Monodisperse distribution |
| IR700 Loading | ~2.2 molecules per carrier | Optimal phototoxicity |
Appropriate control formulations are essential for validating the specificity of this compound-mediated photodynamic therapy. Researchers should prepare three types of control liposomes: (1) empty liposomes with identical composition but without this compound to assess the effects of lipid components and light exposure alone; (2) liposomes loaded with irrelevant proteins or peptides to evaluate targeting specificity; and (3) liposomes containing non-functionalized this compound to verify that the targeting moiety enhances cellular uptake. For blocking studies in validation experiments, excess unconjugated targeting molecules should be used to compete with targeted liposomes, demonstrating that observed effects result from specific binding rather than non-specific uptake.
The characterization of final formulations must include multiple quality control metrics. Dynamic light scattering should be used to verify particle size distribution and PDI, while fluorescence spectroscopy confirms the successful incorporation of this compound by comparing excitation/emission profiles with free dye. The concentration of liposomes and the dye loading efficiency should be determined spectrophotometrically, using the molar extinction coefficient of IR700 (165,000 M⁻¹ cm⁻¹ at 689 nm). Sterile filtration through 0.22 μm filters is recommended for in vivo applications, and formulations should be stored at 4°C protected from light until use, with stability typically maintained for several weeks when prepared under optimal conditions.
For in vitro assessment of macrophage-targeted PDT, the RAW 264.7 cell line (murine macrophage) serves as a standard model, though primary human macrophages or other macrophage cell lines can be substituted depending on research objectives. Cells should be cultured in Dulbecco's modified Eagle's medium (DMEM) with 4.5 g/L D-glucose and Glutamax, supplemented with 10% fetal calf serum (FCS), 100 IU/mL penicillin G, and 10 mg/mL streptomycin. For experimental procedures, seed cells into 24-well plates at a density of 150,000 cells/well and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂). Prior to treatment, replace the culture medium with binding buffer (medium with 0.1% bovine serum albumin) containing 4 μL/mL of this compound-loaded liposomes (approximately 200 μg dye/mL liposomes) or equivalent concentrations of control formulations. Incubate the cells with the liposomes for 24 hours at 37°C to allow for comprehensive cellular uptake, then wash twice with binding buffer to remove unbound liposomes.
The light irradiation parameters must be meticulously controlled to ensure reproducible results. Researchers should employ a near-infrared light-emitting diode (LED) system with peak emission at 690 nm (±10 nm), which corresponds to the excitation maximum of this compound. The LED device must be calibrated before each experiment using a power meter to ensure accurate dosimetry. For initial optimization experiments, a range of radiant exposures between 0-50 J/cm² is recommended, with 10-20 J/cm² typically proving effective for macrophage eradication. The power output should be maintained at approximately 17-50 mW/cm², with specific irradiation times calculated based on the desired total energy delivery (e.g., 10 minutes for 30 J/cm² at 50 mW/cm²). During irradiation, maintain cells in a small volume of serum-free medium to minimize light scattering, and immediately after irradiation, replace with complete medium and return cells to the incubator for the designated post-treatment period.
Cell viability analysis should be performed 4 hours post-irradiation using the CellTiter-Glo luminescent assay, which quantifies ATP content as a measure of metabolic activity. Prepare the assay according to manufacturer instructions and add equal volume of reagent to cell culture medium in each well. Following incubation at room temperature for 10 minutes, measure luminescence using a plate reader, expressing results as percentage viability compared to untreated control cells (designated as 100% viable). Complementary assessment methods including live/dead staining with fluorescein diacetate (FDA) and propidium iodide (PI) provide visual confirmation of cell death and allow for morphological evaluation of treatment effects, which typically include cellular swelling, membrane rupture, and nuclear condensation.
For comprehensive mechanistic validation, several additional assays are recommended. To confirm the production of reactive oxygen species—the primary mediators of photodynamic damage—utilize the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which becomes fluorescent upon oxidation. To demonstrate the specificity of macrophage targeting, perform competitive inhibition experiments by pre-treating cells with excess unlabeled liposomes or free targeting ligands before applying this compound-loaded liposomes. Additionally, flow cytometric analysis of cellular uptake using the inherent fluorescence of this compound provides quantitative data on binding and internalization kinetics. These validation steps collectively ensure that observed phototoxic effects genuinely result from targeted PDT rather than non-specific mechanisms.
Figure 1: Experimental workflow for in vitro photodynamic therapy assessment using macrophage cell lines
For preclinical evaluation of macrophage-targeted PDT, the collagen-induced arthritis (CIA) model in DBA/1JRj mice represents a well-characterized system that recapitulates many features of human rheumatoid arthritis. Animals should be housed in conventional cages on a 12-hour day-night cycle with ad libitum access to standard chow. All procedures must be approved by the appropriate institutional animal care and use committee prior to initiation. To induce arthritis, administer two injections of bovine type II collagen emulsified in complete Freund's adjuvant according to established protocols, with the second booster injection given 21 days after the primary immunization. Monitor animals regularly for arthritis development using macroscopic scoring systems, and initiate treatment when arthritis scores reach predetermined levels, typically between 2-3 weeks after the booster immunization.
The administration of this compound-loaded liposomes should be performed via intravenous injection, with dosage optimized based on the specific formulation and disease severity. For standard liposomal preparations (120 nm diameter, dye concentration ~200 μg/mL), a dose of 40-80 mg/kg conjugated liposomes has demonstrated efficacy in prior studies. Following administration, allow 24-48 hours for biodistribution and accumulation in inflamed joints before light application. The biodistribution pattern can be confirmed using non-invasive fluorescence imaging, which should reveal preferential accumulation in arthritic joints compared to non-inflamed tissues. This targeted accumulation forms the basis for selective therapy, as the photosensitizer remains inactive until exposed to near-infrared light at the specific joint sites.
The in vivo light application requires specialized equipment and careful parameter optimization. Use a LED light source with peak emission at 690 nm (±10 nm) and a power density of 17-50 mW/cm², calibrated before each treatment session with a optical power meter. For joint-specific irradiation in mice, a light dose of 30-100 J/cm² is typically effective, delivered over 10-30 minutes depending on the power setting. During the procedure, anesthetize animals according to institutional protocols and position the affected joint to ensure uniform light exposure. Shield surrounding tissues with light-blocking materials to minimize non-target effects. For comprehensive disease modification in polyarticular arthritis, multiple joints may be treated sequentially in the same session, with careful monitoring of animal vital signs throughout the procedure.
Therapeutic efficacy assessment should include both macroscopic and microscopic evaluation. Macroscopic arthritis scoring should be performed daily after treatment using standardized scales that evaluate swelling, erythema, and joint deformation. For histological analysis, harvest joint tissues at designated endpoints (typically 3-7 days post-PDT), process for sectioning, and stain with hematoxylin and eosin for general morphology, Safranin O for cartilage integrity, and immunohistochemical markers for macrophage presence (e.g., F4/80) and activation state. Comparison of treated versus control arthritic animals should demonstrate significant reduction in synovial hyperplasia, inflammatory infiltration, and cartilage erosion in the PDT group. Additionally, fluorescence imaging of harvested tissues can confirm the correlation between liposome accumulation, successful light application, and therapeutic outcome, validating the targeted nature of this approach.
Figure 2: In vivo workflow for targeted photodynamic therapy in experimental arthritis models
Robust statistical analysis is essential for validating the efficacy of this compound-mediated photodynamic therapy. Researchers should design experiments with appropriate sample sizes based on power calculations, typically n ≥ 5 per group for in vivo studies. Data normality should be assessed using Shapiro-Wilk tests before selecting appropriate statistical methods. For comparisons between two groups, employ unpaired two-tailed Student's t-tests, while one-way ANOVA with post-hoc Tukey tests is appropriate for multiple group comparisons. For longitudinal in vivo data with repeated measurements, two-way ANOVA with appropriate post-hoc tests is recommended. Express all data as mean ± standard deviation or standard error of the mean as appropriate, with p < 0.05 considered statistically significant. Data visualization should include box plots showing distribution characteristics and line graphs for time-course experiments.
The interpretation of results should extend beyond simple viability metrics to encompass mechanistic insights. Successful macrophage-targeted PDT should demonstrate: (1) dose-dependent cytotoxicity specifically in cells treated with this compound-loaded liposomes and light exposure, but not with either component alone; (2) correlation between liposome uptake and phototoxic effect; (3) specificity evidenced by reduced killing in blocking experiments; and (4) in vivo, preferential accumulation in target tissues and significant reduction in disease severity parameters compared to all relevant controls. Researchers should also document morphological changes characteristic of PDT-induced cell death, which typically includes both apoptotic and necrotic features depending on the light dose and intracellular localization of the photosensitizer.
Safety protocols must be rigorously implemented to ensure reliable results and personnel protection. For in vitro work, standard biosafety level 2 practices are appropriate when working with macrophage cell lines. When handling this compound and prepared liposomes, protect from light by using amber containers or working under subdued lighting conditions to prevent premature activation. For in vivo procedures, proper anesthesia monitoring and post-procedure care are essential, including providing supplemental warmth during recovery from anesthesia and administering analgesics as approved by animal care committees. Researchers operating LED light sources should wear appropriate eye protection, though the 690 nm wavelength used falls outside the high-energy visible light spectrum associated with retinal damage.
Optimization strategies should be employed when adapting these protocols to new experimental systems. For different disease models or macrophage subtypes, conduct preliminary biodistribution studies to determine optimal timing between liposome administration and light application. If phototoxicity is insufficient, consider increasing the number of this compound molecules per liposome or modifying the liposome surface with additional targeting ligands to enhance macrophage uptake. For deeper tissue applications, light parameters may need adjustment to account for tissue scattering and absorption—monte carlo simulations of light propagation can guide these modifications. Additionally, researchers should implement standardized reporting metrics including detailed characterization of liposome preparations, complete light parameters (wavelength, power density, total energy), and viability assessment methods to enable cross-study comparisons and protocol replication.
The protocols detailed in this document provide a comprehensive framework for implementing this compound-mediated photodynamic therapy specifically targeting macrophages in both in vitro and in vivo settings. The key advantage of this approach lies in its spatiotemporal selectivity, allowing for precise ablation of pathogenic macrophages in inflamed tissues while sparing these important immune cells in other locations. The liposomal delivery system exploits the natural phagocytic tendencies of macrophages, while the this compound photosensitizer offers favorable optical and photochemical properties for therapeutic applications. As demonstrated in the collagen-induced arthritis model, this strategy can significantly modulate disease progression without the systemic immunosuppressive effects associated with conventional macrophage-depleting therapies. Researchers implementing these protocols are positioned to advance this promising therapeutic strategy toward clinical application for inflammatory diseases and beyond.
This compound is a silicon-phthalocyanine derivative with unique photochemical properties that make it particularly valuable for both diagnostic imaging and therapeutic applications in preclinical research. This near-infrared dye exhibits an excitation maximum at 689 nm and an emission peak at 699 nm, positioning it in the optical window where tissue absorption and autofluorescence are minimal, thereby permitting enhanced photon penetration for deeper tissue imaging [1]. Unlike conventional fluorescent tags, this compound serves as a dual-function agent that can be utilized for precise molecular imaging and, when conjugated to target-specific antibodies and activated with near-infrared light, as an effective cancer therapy through Photoimmunotherapy (PIT) [2] [3].
The hydrophilic nature of this compound, imparted by its sulfonic acid groups, provides significant advantages for in vivo applications. This property prevents aggregation in physiological solutions, maintains antibody compatibility, and reduces nonspecific binding compared to hydrophobic photosensitizers [2]. Furthermore, this compound can be readily conjugated to targeting vectors such as antibodies, antibody fragments, or receptor-specific ligands through its NHS ester group, which reacts efficiently with primary amines on proteins to form stable amide bonds [3] [4]. These characteristics, combined with its favorable safety profile and rapid clearance from the body, establish this compound as a versatile theranostic agent in oncological research and drug development [2].
Photoimmunotherapy represents an innovative targeted cancer treatment that combines the specificity of antibody-mediated targeting with the localized activation of a photosensitizer. The fundamental mechanism involves this compound conjugated to a tumor-specific monoclonal antibody (such as panitumumab for EGFR or trastuzumab for HER2) that selectively binds to antigens on cancer cell membranes [2] [3]. Upon exposure to NIR light at 690 nm, the conjugate undergoes a photochemical transformation that leads to rapid and selective necrosis of the bound cells through a unique process that compromises cellular membrane integrity [2].
The phototoxicity of this compound in PIT involves two complementary mechanisms. The primary mechanism is physically mediated, where NIR light exposure cleaves the hydrophilic axial ligands of this compound, resulting in the formation of hydrophobic aggregates within the cell membrane. This structural alteration causes immediate physical stress on the membrane, leading to rapid influx of water, cell swelling, and rupture [2]. The secondary mechanism involves the generation of reactive oxygen species (ROS), particularly singlet oxygen, when the dye is excited by NIR light in the presence of molecular oxygen [5] [3]. This oxygen-dependent pathway contributes additional cytotoxic effects, especially under conditions of adequate tumor oxygenation. The combination of these mechanisms results in rapid necrotic cell death within minutes of light exposure, while sparing adjacent non-targeted cells [3].
Materials:
Procedure:
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Table 1: Optimal PIT Parameters for Different Tumor Models
| Tumor Model | Target | Antibody-IR700 Dose | Light Dose | Fluence Rate | Treatment Response |
|---|---|---|---|---|---|
| A431 (EGFR+) [3] [6] | EGFR | 100 μg | 50-60 J/cm² | 50-100 mW/cm² | Significant tumor shrinkage |
| NCI-N87 (HER2+) [6] | HER2 | 100 μg | 50 J/cm² | 50 mW/cm² | Acute necrosis & growth inhibition |
| BT-474 (HER2+) [6] | HER2 | 100 μg | 50 J/cm² | 50 mW/cm² | Acute necrosis & growth inhibition |
| 2LMP-Luc (Breast) [4] | EGFR | 0.3 mg | 50 J/cm² | 50-200 mW/cm² | >80% signal reduction |
Light irradiation conditions significantly impact PIT efficacy. While in vitro studies show that cytotoxicity is dependent on total light dose but not fluence rate, in vivo results demonstrate that both parameters critically influence treatment outcomes [6]. Lower fluence rates (50 mW/cm²) have been associated with enhanced tumor damage compared to higher rates (100 mW/cm²) at equivalent light doses, likely due to better oxygen availability for photochemical reactions [6].
Oxygen dependence represents a crucial factor in PIT efficacy. The photochemical reaction requires molecular oxygen to generate cytotoxic singlet oxygen, and hypoxic tumor conditions can substantially reduce treatment effectiveness [5] [3]. Experimental evidence shows that tumor-bearing mice with transiently induced hypoxia prior to PIT derived no therapeutic benefit from the treatment, underscoring the importance of adequate tumor oxygenation [5].
The antibody-dye ratio and binding specificity must be carefully optimized to ensure sufficient target accumulation while minimizing nonspecific binding. A typical conjugation ratio of 2-4 dye molecules per antibody provides effective phototoxicity while preserving immunoreactivity [3] [4]. Specificity should be confirmed through blocking studies with excess unlabeled antibody, which should reduce binding and subsequent phototoxicity by >80% [4].
Paired-agent imaging (PAI) is a kinetic modeling approach that enables quantitative assessment of receptor availability (RA) in vivo by simultaneously administering a receptor-targeted agent and an untargeted control agent [8]. This methodology compensates for the confounding effects of nonspecific uptake and heterogeneous tissue distribution that often complicate quantitative molecular imaging in tumor models, particularly due to variable vascular permeability, inadequate lymphatic drainage, and interstitial pressure differences [8].
The PAI approach employs a simplified reference tissue model that calculates the "binding potential" (BP) from the instantaneous ratio of targeted to control agent signals at specific time points [8]. The BP represents the product of receptor concentration available for ligand binding and the affinity of the targeted imaging agent for the receptor. This strategy allows for dynamic tracking of changes in receptor availability in response to therapeutic interventions, such as receptor blocking by drugs or ligands, providing valuable pharmacodynamic information for drug development [8].
Materials:
Procedure:
Image Processing:
Binding Potential Calculation:
Table 2: PAI Experimental Groups and Key Findings
| Experimental Group | Targeted Agent Dose | Control Agent | Blocking Agent | Key Findings |
|---|---|---|---|---|
| Test Group [8] | 0.15, 0.3, or 0.9 nmol ABY-029 | 2.5 nmol this compound | Z03115 (EGFR blocker) | Significant decrease in RA post-block |
| Positive Control [8] | 0.15, 0.3, or 0.9 nmol ABY-029 | 2.5 nmol this compound | human EGF | Significant decrease in RA post-block |
| Vehicle Control [8] | 0.9 nmol ABY-029 | 2.5 nmol this compound | PBS (vehicle) | No significant change in RA |
| Naïve Control [8] | 0.15, 0.3, or 0.9 nmol ABY-029 | 2.5 nmol this compound | N/A | Established baseline kinetics |
PAI provides significant advantages over conventional single-agent imaging for quantifying receptor availability. This approach effectively compensates for nonspecific tissue uptake and variable delivery kinetics, enabling more accurate assessment of receptor binding [8]. The methodology is dose-independent, as demonstrated by consistent pre-blocking receptor availability estimates across a six-fold range of targeted agent doses (0.15-0.9 nmol ABY-029) [8]. Furthermore, PAI allows dynamic monitoring of receptor availability changes within individual subjects, reducing inter-animal variability and enhancing statistical power for longitudinal studies.
The limitations of PAI include the complexity of dual-agent preparation and validation, potential spectral overlap between channels requiring careful correction, and the need for extended imaging sessions to capture complete pharmacokinetic profiles [8]. Additionally, the control agent must be carefully selected to match the physicochemical properties of the targeted agent while lacking specific receptor binding, which may require empirical validation for each new target-agent combination.
Fluorescence imaging systems for this compound applications require specific characteristics to optimize detection sensitivity and quantitative accuracy. Ideal systems should provide excitation near 689 nm and collect emission with a 700-720 nm bandpass filter [1]. For PAI studies, the imaging system must be capable of simultaneous dual-channel acquisition at 700 nm (this compound) and 800 nm (IRDye 800CW) to capture correlated kinetic data from both agents [8].
Light sources for PIT must deliver precise light doses at the appropriate wavelength with homogeneous field illumination. Standardized LED devices have been developed specifically for this compound excitation, emitting at 690 nm with tunable power output from 20-200 mW/cm² [4]. These systems incorporate temperature stabilization mechanisms to maintain consistent peak wavelength output, as LED emission spectra are sensitive to operational temperatures [4]. Laser systems with cylindrical light diffusers provide an alternative light delivery method, particularly for superficial tumors, with typical parameters of 690 ± 5 nm wavelength at 50-150 mW/cm² fluence rate [7].
Quantitative fluorescence analysis requires careful normalization to account for experimental variables. For PIT studies, tumor-to-background ratios (TBR) should be calculated by comparing fluorescence intensity in the tumor ROI to adjacent normal tissue [7]. For receptor availability studies using PAI, the binding potential should be derived from the targeted-to-control agent ratio rather than absolute fluorescence intensities to correct for delivery effects [8].
Statistical considerations for longitudinal studies should account for within-subject correlations using appropriate mixed-effects models. Sample sizes of 3-5 animals per group typically provide sufficient power to detect statistically significant changes in receptor availability or treatment response based on reported effect sizes [8] [7]. For PIT studies, Kaplan-Meier survival analysis with log-rank tests appropriately captures treatment efficacy in tumor growth inhibition studies [5].
To facilitate implementation of these techniques, the following workflows visualize the key experimental processes for PIT and PAI:
Diagram 1: Photoimmunotherapy (PIT) Experimental Workflow. The process involves agent preparation and characterization followed by in vivo treatment with appropriate timing between agent administration and light irradiation.
Diagram 2: Paired-Agent Imaging (PAI) Experimental Workflow. The methodology involves coadministration of targeted and control agents, extended kinetic imaging, intervention with blocking agent, and quantitative analysis of binding potential.
This compound serves as a versatile theranostic agent that enables both precise molecular imaging and targeted cancer therapy through distinct methodological approaches. The protocols detailed in this document provide researchers with comprehensive guidelines for implementing Photoimmunotherapy and Paired-Agent Imaging in preclinical studies. Standardized conjugation methods, optimized irradiation parameters, and quantitative analytical approaches ensure reproducible and interpretable results across applications.
The dual functionality of this compound—as a photosensitizer in PIT and a control agent in PAI—highlights its unique value in oncological research and drug development. When implementing these techniques, careful attention to agent characterization, appropriate control experiments, and normalization strategies is essential for generating meaningful data. These methodologies provide powerful tools for investigating receptor dynamics, optimizing targeted therapies, and developing personalized treatment approaches based on target expression and availability.
Photochemical Internalization (PCI) is an innovative technology designed to enhance the intracellular delivery of macromolecular therapeutic agents that would otherwise be degraded in endolysosomal compartments. This light-activated endosomal escape mechanism leverages the precise spatiotemporal control of photochemistry to overcome one of the most significant barriers in drug delivery. The PCI process involves the light-based activation of photosensitizers specifically localized in endocytic membranes, inducing rupture of these membranes upon illumination and thereby releasing entrapped therapeutic molecules to their intracellular targets before lysosomal degradation can occur. This technology has demonstrated remarkable efficacy in improving the biological activity of various macromolecules, including type I ribosome-inactivating proteins, immunotoxins, gene-encoding plasmids, adenovirus, peptide nucleic acids, and chemotherapeutic agents like bleomycin, with up to 100-fold increases in biological activity reported in several studies. [1]
This compound is a silicon phthalocyanine derivative that has emerged as a particularly effective photosensitizer for PCI applications due to its unique photochemical and biochemical properties. Unlike conventional porphyrin-based photosensitizers, IR700 is highly water-soluble, featuring hydrophilic axial ligands containing sulfonic acid groups that confer exceptional solubility in physiological buffers. This characteristic prevents aggregation and precipitation, which commonly plague hydrophobic photosensitizers. The dye can be conveniently conjugated to targeting ligands such as antibodies, peptides, or other biomolecules via its N-hydroxysuccinimide (NHS) ester group, which reacts efficiently with primary amines under mild conditions. IR700 is activated by near-infrared (NIR) light at 690 nm, enabling deeper tissue penetration compared to visible light-activiated photosensitizers while minimizing absorption by endogenous chromophores. Its dual functionality as both a therapeutic agent and a fluorescent probe enables real-time monitoring of conjugate distribution and cellular uptake, making it an excellent theranostic agent for advanced drug delivery applications. [2] [3]
Table 1: Comparison of Photosensitizer Properties for PCI Applications
| Property | This compound | Conventional Porphyrins | Aluminum Phthalocyanines |
|---|---|---|---|
| Water Solubility | High (due to sulfonic acid groups) | Generally low | Moderate (tetrasulfonated derivatives) |
| Activation Wavelength | 690 nm (NIR) | 630-670 nm (Visible) | 670-680 nm (Visible-Red) |
| Tissue Penetration Depth | 5-10 mm | 1-3 mm | 2-5 mm |
| Conjugation Chemistry | NHS ester (amine-reactive) | Varied, often complex | Sulfonyl chlorides, NHS esters |
| Extinction Coefficient | High (~200,000 M⁻¹cm⁻¹) | Moderate (~50,000 M⁻¹cm⁻¹) | High (~150,000 M⁻¹cm⁻¹) |
| Fluorescence Quantum Yield | Moderate (enables imaging) | Low to moderate | Moderate to high |
| Dark Toxicity | Minimal | Variable, often significant | Generally low |
The following protocol describes the conjugation of this compound to monoclonal antibodies, which represents the most common application for PCI targeting. This method produces stable, target-specific conjugates with preserved immunoreactivity when optimized conjugation parameters are maintained.
Materials Required:
Step-by-Step Procedure:
Antibody Preparation: Dialyze the monoclonal antibody (1-2 mg/mL) against 0.1 M Na₂HPO₄ buffer (pH 8.5) to remove amine-containing buffers such as Tris or glycine that would compete in the conjugation reaction. Concentrate to 2-5 mg/mL using a 30K MWCO centrifugal concentrator.
Dye Solution Preparation: Dissolve this compound NHS ester in anhydrous DMSO to prepare a 5 mM stock solution (9.77 mg/mL). Vortex thoroughly and centrifuge briefly to ensure complete dissolution. Use immediately or store in aliquots at -20°C protected from light.
Conjugation Reaction: Add IR700 stock solution to the antibody solution at a molar ratio of 4-5:1 (dye:antibody). For 1 mg of antibody (6.8 nmol for IgG), this typically requires 66.8 μg of IR700 (34.2 nmol). Mix gently by pipetting and incubate at room temperature for 2 hours with continuous gentle agitation. Protect from light by wrapping the reaction tube in aluminum foil. [4] [5]
Purification: Purify the conjugation mixture using a Sephadex G25 column equilibrated with PBS or a preferred storage buffer. Collect 0.5-1 mL fractions and monitor for the colored conjugate. Alternatively, use dialysis against PBS overnight at 4°C with 2-3 buffer changes.
Characterization: Determine the protein concentration using the Coomassie Plus assay according to manufacturer instructions, measuring absorption at 595 nm. Determine the IR700 concentration by measuring absorbance at 689 nm (ε = 165,000 M⁻¹cm⁻¹). Calculate the degree of labeling (DOL) using the formula:
DOL = (A₆₈₉ × dilution factor) / (165,000 × C)
Where C is the antibody concentration in M. Aim for a DOL of 2-4 IR700 molecules per antibody for optimal performance. [5]
Quality Control: Analyze conjugate integrity by SDS-PAGE under non-reducing and reducing conditions. The conjugate should show characteristic fluorescent bands corresponding to the antibody heavy and light chains when visualized using a NIR imaging system. Evaluate immunoreactivity by flow cytometry or ELISA comparing conjugated versus native antibody.
Table 2: Characterization Parameters for IR700-Antibody Conjugates
| Parameter | Optimal Range | Assessment Method | Impact of Deviation |
|---|---|---|---|
| Degree of Labeling (DOL) | 2.0-4.0 | UV-Vis spectroscopy | Low DOL: Reduced efficacy; High DOL: Altered binding, aggregation |
| Monomer Content | >95% | Size exclusion chromatography | Aggregates: Increased non-specific uptake, potential immunogenicity |
| Immunoreactivity | >80% retained | Flow cytometry, ELISA | Reduced binding: Decreased target specificity and efficacy |
| Fluorescence Intensity | Consistent batch-to-batch | Fluorometry, NIR imaging | Variable signals: Inconsistent dosing and imaging performance |
| Endotoxin Level | <1 EU/mg | LAL assay | High levels: In vitro cytotoxicity, in vivo inflammatory responses |
For applications requiring smaller targeting moieties or altered pharmacokinetics, this compound can be conjugated to peptides or other amine-containing molecules using similar NHS ester chemistry:
Peptide Preparation: Dissolve the peptide in DMSO or 0.1 M Na₂HPO₄ buffer (pH 8.5) at 1-5 mg/mL. Ensure the peptide contains at least one primary amine (N-terminus or lysine side chain) for conjugation.
Conjugation: Add IR700 NHS ester solution at a 2-3:1 molar ratio (dye:peptide). Incubate at room temperature for 1-2 hours with gentle mixing.
Purification: Purify using reverse-phase HPLC or size exclusion chromatography depending on peptide size and hydrophobicity.
Characterization: Analyze by MALDI-TOF MS to confirm molecular weight increase and determine labeling efficiency. [6]
The following protocol describes the application of IR700-based PCI for enhanced intracellular delivery of co-incubated therapeutic agents in cell culture models.
Materials Required:
Procedure:
Cell Seeding: Seed target cells in 96-well or 24-well plates at appropriate densities (typically 5,000-20,000 cells/well for 96-well plates) and culture for 24 hours to allow attachment.
Pre-incubation with Conjugate: Dilute the IR700-conjugate in serum-free or complete medium and add to cells at optimized concentrations (typically 1-10 μg/mL based on antibody content). Incubate for 4-24 hours at 37°C to allow cellular binding and internalization.
Therapeutic Agent Application: Add the macromolecular therapeutic agent at various concentrations during the final 2-4 hours of the conjugate incubation period. The timing should allow co-localization in endocytic compartments.
Light Activation:
Assessment of Efficacy:
The following diagram illustrates the sequential mechanism of the this compound-based PCI process:
For translational applications, the following protocol describes the implementation of IR700-based PCI in animal models:
Materials Required:
Procedure:
Dosing: Administer the IR700-conjugate via intravenous injection (10-100 μg based on antibody content per mouse) and allow 24-48 hours for biodistribution and target accumulation.
Therapeutic Agent Administration: Administer the macromolecular therapeutic agent at the optimal timepoint based on pharmacokinetic studies (typically 4-24 hours after conjugate administration).
Light Activation:
Assessment:
This compound-based PCI represents a powerful platform for enhancing the intracellular delivery of diverse therapeutic macromolecules. The protocols outlined in this document provide researchers with standardized methods for conjugate preparation, characterization, and application in both in vitro and in vivo settings. The unique photophysical properties of IR700, combined with its conjugation flexibility and the spatial-temporal control offered by NIR light activation, make this technology particularly valuable for overcoming endosomal entrapment—a significant bottleneck in biomacromolecular drug development. When implementing these protocols, careful attention to conjugation quality control, light dosimetry parameters, and temporal aspects of cellular processing will maximize experimental success and reproducibility.
The table below summarizes the quantitative data for IRDye 700DX and other untargeted agents from the study for comparison [1]:
| Untargeted Agent | Signal Linearity (R²) | Fluorescence Yield at 1 μM | Pharmacokinetic Matching Error (Binding Potential %) |
|---|---|---|---|
| This compound | 0.9995 ± 0.0004 | 103.68 ± 0.09 | 10.25% ± 1.30% |
| IRDye 680LT | 0.9998 ± 0.0002 | 104.42 ± 0.05 | 0.31% ± 0.37% |
| Methylene Blue | 0.91 ± 0.02 | 101.9 ± 0.2 | 8.10% ± 5.37% |
The study concluded that while this compound exhibited excellent signal linearity, IRDye 680LT was the overall superior untargeted agent when paired with the targeted agent ABY-029, due to its better pharmacokinetic matching and diagnostic accuracy [1].
The following methodology details are adapted from the identified study [1].
This protocol describes how the linearity data for this compound was obtained.
This protocol is used to assess non-specific binding, a key property for an untargeted agent.
The diagram below outlines the key steps for evaluating a candidate untargeted agent, as described in the study:
The quantitative data below summarizes findings from a study that determined the concentration of IRDye 700DX and the targeting agent ABY-029 in various mouse tissues at 24 hours post-injection [1].
Table 1: Tissue Biodistribution of this compound and ABY-029 (24 Hours Post-Injection) [1]
| Tissue | This compound (nmol/g) | ABY-029 (nmol/g) |
|---|---|---|
| Blood | 0.11 ± 0.02 | 0.13 ± 0.03 |
| Liver | 1.02 ± 0.39 | 1.52 ± 0.69 |
| Spleen | 0.72 ± 0.16 | 1.01 ± 0.22 |
| Kidney | 14.85 ± 4.67 | 33.88 ± 6.26 |
| Tumor | 0.31 ± 0.08 | 0.87 ± 0.25 |
| Skin | 0.12 ± 0.03 | 0.16 ± 0.03 |
| Muscle | 0.07 ± 0.02 | 0.09 ± 0.02 |
| Bone | 0.11 ± 0.02 | 0.14 ± 0.03 |
| Lung | 0.33 ± 0.08 | 0.45 ± 0.11 |
| Heart | 0.13 ± 0.03 | 0.17 ± 0.04 |
| Brain | 0.02 ± 0.01 | 0.02 ± 0.00 |
Key Pharmacokinetic Insights:
This protocol is adapted from multiple studies that conjugated IR700 to antibodies like trastuzumab and panitumumab for in vivo use [2] [3].
Reagents:
Procedure:
This protocol details a method for quantifying dye concentration in blood and tissues using wide-field fluorescence imaging of samples in glass capillary tubes, which standardizes path length and improves accuracy [1].
Reagents & Equipment:
Procedure:
The following diagrams outline the key experimental processes for conjugation and biodistribution studies.
Diagram 1: this compound-Antibody Conjugation Workflow
Diagram 2: Pharmacokinetic and Biodistribution Study Workflow
Near-infrared photoimmunotherapy (NIR-PIT) is an emerging molecularly targeted cancer therapy that combines the specificity of monoclonal antibodies with the localized activation of a photosensitizer by near-infrared light. The technology centers on IRDye 700DX (IR700), a silicon phthalocyanine derivative photosensitizer that can be conjugated to target-specific antibodies or other ligands to create antibody-photosensitizer conjugates (APCs). When administered systemically, these conjugates bind to specific antigens on target cell surfaces. Subsequent irradiation with NIR light at approximately 690 nm induces a photochemical reaction that causes rapid, selective destruction of bound cells through physical damage to the cell membrane. This unique mechanism differs significantly from conventional photodynamic therapy by primarily causing physical rather than oxidative damage to cells. [1] [2] [3]
The Super-Enhanced Permeability and Retention (SUPR) effect is a unique phenomenon observed following NIR-PIT that dramatically enhances drug delivery to treated tumors. Unlike the conventional enhanced permeability and retention (EPR) effect, which provides modest (typically <2-fold) increases in drug accumulation in tumors, the SUPR effect can enhance nanoparticle delivery by up to 24-fold compared to untreated tumors. This substantial enhancement occurs because NIR-PIT selectively destroys perivascular cancer cells, creating physical space that allows tumor blood vessels to dilate and become more permeable. The resulting expansion of vascular volume and increased permeability enables dramatically improved delivery of subsequent therapeutic agents, including additional doses of APCs, nanoparticles, or conventional chemotherapeutics. This effect forms the basis for fractionated or multiple-dose NIR-PIT protocols that can significantly improve treatment outcomes. [2] [3]
This compound is a water-soluble, silica-phthalocyanine derivative with several unique properties that make it ideal for NIR-PIT. Its molecular structure includes hydrophilic axial ligands containing sulfonic acid groups that provide aqueous solubility and prevent aggregation in physiological conditions. The dye contains an N-hydroxysuccinimide (NHS) ester group that enables efficient conjugation to primary amines on antibodies, antibody fragments, or other targeting ligands without significantly affecting their target-binding capabilities. Unlike conventional hydrophobic photosensitizers, IR700's hydrophilicity prevents non-specific interaction with cell membranes, contributing to its excellent safety profile. When activated by NIR light at 690 nm, IR700 undergoes a photochemical ligand release reaction where its hydrophilic axial ligands are cleaved, transforming the molecule into a hydrophobic aggregate. This structural transition, when occurring on cell membranes, disrupts membrane integrity and leads to rapid cell swelling and rupture within minutes of light exposure. [2] [3]
Table 1: Photophysical Properties of this compound
| Property | Specification | Experimental Significance |
|---|---|---|
| Absorption maximum | 689-690 nm | Optimal laser activation at 690 nm |
| Emission maximum | 700-710 nm | Enables fluorescence imaging during treatment |
| Extinction coefficient | ~210,000 M⁻¹cm⁻¹ | High efficiency of light absorption |
| Hydrophilicity | Water-soluble | Reduced non-specific binding compared to hydrophobic PSs |
| Conjugation chemistry | NHS ester | Efficient conjugation to antibodies via primary amines |
| Tissue penetration depth | Up to 2 cm | Limits treatment to superficial tumors without interstitial fiber optics |
| Excretion pathway | Renal | Rapid clearance from body, reduced systemic toxicity |
The SUPR effect manifests immediately after NIR-PIT treatment through a sequence of physiological changes in the tumor vasculature. Initially, NIR-PIT induces rapid necrosis of perivascular cancer cells that express the target antigen. This selective destruction creates physical space between the vasculature and the remaining tumor mass, resulting in mechanical decompression of tumor blood vessels. The decompressed vessels subsequently dilate and expand, increasing blood volume within the tumor. Concurrently, the vascular permeability dramatically increases, allowing enhanced extravasation of circulating macromolecules and nanoparticles. This effect peaks within hours of NIR-PIT and can persist for up to 48 hours, creating a critical window for enhanced drug delivery. The magnitude of the SUPR effect significantly exceeds conventional EPR, with studies demonstrating 10-24 fold increases in nanoparticle accumulation compared to untreated tumors. This enhanced drug delivery can be leveraged to improve the efficacy of subsequent therapeutic interventions, including additional rounds of NIR-PIT, chemotherapy, or immunotherapy. [2] [3]
Table 2: Light Irradiation Parameters for In Vitro and In Vivo NIR-PIT
| Parameter | In Vitro Conditions | In Vivo Conditions | Clinical Applications |
|---|---|---|---|
| Wavelength | 690 nm | 690 nm | 690 nm |
| Fluence rate | 12.5-100 mW/cm² | 50-150 mW/cm² | Manufacturer specifications |
| Light dose (in vitro) | 1-30 J/cm² | N/A | N/A |
| Light dose (in vivo) | N/A | 50-100 J/cm² | Standardized per protocol |
| Cytotoxicity threshold | 5-10 J/cm² | 50 J/cm² | Patient-specific |
| Irradiation time (in vitro) | 2-20 minutes | N/A | N/A |
| Irradiation time (in vivo) | N/A | 10-30 minutes | Treatment area-dependent |
Recent investigations have revealed that fluence rate significantly impacts treatment efficacy in vivo, despite showing minimal effect on cytotoxicity in vitro. One systematic study demonstrated that lower fluence rates (50 mW/cm²) produced significantly greater tumor tissue damage than higher fluence rates (100 mW/cm²) when the total light dose was kept constant. This phenomenon is attributed to differential effects on the tumor microenvironment, including oxygen availability and vascular responses. Researchers should carefully optimize both fluence rate and total light dose for specific tumor models to maximize therapeutic outcomes. [4]
Table 3: Quantitative Measurements of the SUPR Effect
| Parameter | Conventional EPR Effect | SUPR Effect | Measurement Technique |
|---|---|---|---|
| Nanoparticle accumulation | <2-fold increase | 10-24× increase | Fluorescent imaging of labeled nanoparticles |
| Time to peak effect | 24-48 hours | 1-12 hours | Sequential imaging post-NIR-PIT |
| Duration of effect | Variable | 24-48 hours | Kinetic studies |
| Vessel diameter change | Minimal | 1.5-3× increase | Intravital microscopy |
| Therapeutic window | 24-72 hours | 4-48 hours | Multiple time point analysis |
| Macromolecule delivery | 1.5-2.5× increase | 5-15× increase | Radiolabeled antibody tracking |
The magnitude of the SUPR effect is influenced by several factors, including tumor type, vascular density, antigen expression level, and the timing of therapeutic administration. Optimal exploitation of the SUPR effect typically occurs within 24 hours post-NIR-PIT, with peak enhancement observed approximately 4-12 hours after light irradiation. This timeframe represents the critical window for administration of secondary therapeutics to leverage the enhanced delivery system. [2] [3]
Purpose: To conjugate this compound NHS ester to target-specific antibodies for NIR-PIT applications.
Materials:
Procedure:
Quality Control:
Purpose: To validate the cytotoxic efficacy and specificity of antibody-IR700 conjugates in target cell lines.
Materials:
Procedure:
Data Analysis:
Purpose: To evaluate the efficacy of NIR-PIT and quantify the SUPR effect in tumor-bearing mouse models.
Materials:
Procedure:
SUPR Quantification Methods:
The combination of NIR-PIT with the SUPR effect creates a powerful platform for cancer therapy enhancement. By leveraging the temporary window of dramatically increased vascular permeability, researchers and clinicians can significantly improve the delivery and efficacy of subsequent therapeutic agents. Current applications include:
Recent clinical advances include the conditional approval in Japan of NIR-PIT for recurrent head and neck cancer using cetuximab-IR700 (Akalux) combined with a 690 nm laser system (BioBlade). Ongoing global Phase III clinical trials (NCT03769506) continue to evaluate the efficacy of this approach in recurrent head and neck squamous cell carcinoma. The integration of SUPR effect exploitation into these clinical protocols represents a promising avenue for enhancing treatment outcomes in challenging cancer cases. [1] [2]
Near-infrared photoimmunotherapy (NIR-PIT) is an emerging cancer therapy that combines the specificity of monoclonal antibodies with the localized toxicity of photosensitizers activated by near-infrared light. The photosensitizer IRDye700DX (IR700) is a central component of this technology—a silicon-phthalocyanine derivative with unique photochemical properties that enable highly selective cancer cell destruction when properly conjugated to target-specific antibodies and exposed to appropriate light parameters [1] [2]. Unlike traditional photodynamic therapy (PDT), NIR-PIT utilizes a highly hydrophilic phthalocyanine-based photosensitizer that demonstrates superior pharmacokinetics when conjugated to antibodies, enabling effective targeting after systemic administration [2] [3].
The mechanism of action of IRDye700DX in NIR-PIT involves rapid, irreversible damage to cellular membranes upon light activation. When the antibody-IRDye700DX conjugate binds to its target antigen and is exposed to NIR light at approximately 690 nm, the dye induces immediate physical damage to the plasma membrane, leading to rapid cell swelling, blebbing, and necrotic cell death within minutes [1] [2]. This mechanism differs significantly from conventional PDT, which primarily relies on reactive oxygen species (ROS) generation and apoptotic pathways. The unique cell death modality induced by IRDye700DX activation provides exceptional spatial specificity, minimizing damage to adjacent non-targeted tissues [2] [4].
IRDye700DX exhibits optimal excitation at wavelengths around 689-690 nm, with emission in the near-infrared spectrum [2] [3]. This spectral profile is particularly advantageous for therapeutic applications because NIR light in this range demonstrates enhanced tissue penetration compared to visible light, enabling treatment of deeper-seated lesions [5]. The photochemical reaction initiated by light absorption leads to photoinduced ligand release from the silicon phthalocyanine core, which contributes to the observed cytotoxicity through mechanisms that may involve direct physical damage to membrane structures rather than exclusively through reactive oxygen species generation [5].
The critical relationship between antibody-IR700 conjugate concentration and light dose follows a reciprocal principle where the product of the number of bound antibody conjugates and the dose of NIR light remains constant for a given therapeutic effect [1]. This fundamental relationship allows for protocol optimization based on target antigen density and tissue accessibility. Higher conjugate concentrations enable reduced light doses to achieve equivalent cytotoxicity, while lower conjugate concentrations require increased light exposure, providing flexibility in protocol design for various experimental and clinical scenarios [1].
Successful NIR-PIT requires appropriate antigen selection with preferential expression on target versus non-target tissues. Various molecular targets have been successfully investigated for NIR-PIT with IRDye700DX:
The antigen density on target cells significantly influences treatment efficacy, with higher expression generally correlating with enhanced photocytotoxicity [4]. However, even moderately expressing targets (∼10,000 molecules/cell) can achieve effective cell killing with optimized light parameters [4].
Table 1: In Vitro Light Irradiation Parameters for IRDye700DX-Mediated NIR-PIT
| Parameter | Typical Range | Specific Examples | Application Context |
|---|---|---|---|
| Wavelength | 689-690 nm | 690 nm [2] [3] | Standard for IRDye700DX activation |
| Power Density | 12.5-50 mW/cm² | 12.5 mW/cm² (100 mA CW), 25 mW/cm² (400 mA CW) [1] | MDA-MB-468luc cells |
| Light Dose | 0.2-5 J/cm² | 0.5-5 J/cm² [1] | Cytotoxicity studies |
| Power Settings | 100-1733 mA | 100 mA CW, 400 mA CW, 1733 mA PW [1] | Various cell lines |
| Conjugate Concentration | 0.3-10 μg/mL | 10 μg/mL for 6-8 h binding [1] | Pre-irradiation incubation |
For in vitro applications, power density typically ranges from 12.5-25 mW/cm² for continuous wave (CW) settings, with pulse wave (PW) applications achieving similar power densities despite higher peak currents [1]. The light dose varies based on the desired cytotoxic effect and conjugate concentration, with effective cell killing demonstrated across 0.2-5 J/cm² [1]. The reciprocal relationship between conjugate concentration and light dose enables protocol optimization—for instance, combining 3 μg/mL conjugate with 0.5 J/cm² light can achieve similar cytotoxicity as 0.3 μg/mL conjugate with 5 J/cm² light [1].
Table 2: In Vivo Light Irradiation Parameters for IRDye700DX-Mediated NIR-PIT
| Parameter | Typical Range | Specific Examples | Application Context |
|---|---|---|---|
| Wavelength | 689-690 nm | 690 nm [2] [3] | Standard for IRDye700DX activation |
| Power Density | 50-200 mW/cm² | 50-200 mW/cm² [6] [3] | Superficial and deep tumors |
| Light Dose | 30-100 J/cm² | 30-50 J/cm² [1] [3] | Flank and orthotopic tumors |
| Irradiation Time | 5-30 minutes | Varies based on power density | Dependent on tumor location |
| Light Sources | LEDs, Lasers | Laser superior to LED [6] | Comparative effectiveness |
For in vivo applications, higher light doses (30-100 J/cm²) are typically required compared to in vitro settings due to light scattering and absorption in tissue [1] [3]. Power densities generally range from 50-200 mW/cm², with studies demonstrating that laser light sources produce significantly greater cytotoxic effects compared to LEDs at equivalent energy doses [6]. This enhanced effectiveness with lasers is attributed to more efficient photoactivation, resulting in improved tumor shrinkage and more pronounced vascular effects (SUPR effect) [6].
The antibody-IRDye700DX conjugate is synthesized by incubating panitumumab, trastuzumab, or other target-specific antibodies (1 mg, 6.8 nmol) with IR700 NHS ester (66.8 μg, 34.2 nmol, 5 mmol/L in DMSO) in 0.1 mol/L Na₂HPO₄ (pH 8.5) at room temperature for 1 hour [1] [2]. The mixture is purified using size exclusion chromatography (Sephadex G50 column), and the concentration of IR700 is measured by absorption at 689 nm to confirm the number of fluorophore molecules conjugated to each antibody (typically 2-4 molecules per antibody) [1] [2]. For cell treatment, the following steps should be followed:
For spheroid models, generate uniform spheroids using the hanging drop method (5,000 SKOV-luc cells in 50 μL medium) or 96-well spheroid formation plates [2]. Treat spheroids with antibody-IR700 conjugates (10 μg/mL) for 24 hours, wash with PBS, and irradiate with multiple fractions of NIR light (2 J/cm² per fraction) to achieve complete spheroid eradication [2]. Confocal microscopy with Hoechst 33342 or SYTO Blue staining can visualize progressive cell death within the spheroid architecture following NIR-PIT [2].
For in vivo NIR-PIT studies, utilize appropriate tumor models such as subcutaneous flank tumors, orthotopic implants, or disseminated disease models (peritoneal or pleural) in immunocompromised mice [2] [4] [3]. Two weeks after tumor implantation (when tumors reach 5-8 mm in diameter), administer antibody-IR700 conjugates intravenously via tail vein injection at doses of 100-200 μg per mouse [1] [3]. Allow 24-48 hours for optimal tumor accumulation and background clearance [3] [7].
For superficial tumors, depilate the treatment area and apply NIR light at 690 nm using a laser or LED system with power densities of 50-200 mW/cm² to deliver total light doses of 30-100 J/cm² [1] [6] [3]. For deep-seated or disseminated tumors, consider surgical exposure or endoscopic light delivery [2] [3]. Monitor treatment response using:
Diagram 1: Comprehensive NIR-PIT development workflow from preclinical optimization to clinical application, highlighting critical light parameters that require optimization at each stage.
Diagram 2: Molecular mechanism of IRDye700DX-mediated NIR-PIT showing the sequence from target binding to necrotic cell death, with key light activation parameters that drive the photochemical process.
The choice between LED and laser light sources represents a critical consideration in NIR-PIT protocol development. Comparative studies have demonstrated that laser light sources produce significantly more cytotoxicity than LEDs at equivalent energy doses, with lasers showing superior outcomes in both in vitro and in vivo settings [6]. This enhanced effectiveness is evidenced by:
Despite the performance advantage of lasers, LEDs offer potential cost benefits and may still be appropriate for certain applications where maximum efficacy is not required [6]. Both continuous wave (CW) and pulse wave (PW) settings have demonstrated effectiveness, with studies showing comparable results between 400 mA CW and 1733 mA PW when power densities are matched [1].
Proper control experiments are essential for validating NIR-PIT specificity and distinguishing target-specific effects from non-specific phototoxicity. Recommended control conditions include:
Safety protocols should include protection from ambient light during conjugate preparation and administration to prevent premature activation. For in vivo applications, careful monitoring of treatment areas is essential, as the SUPR effect can significantly enhance vascular permeability and potentially alter drug distribution [5]. Dosimetry optimization should consider the reciprocal relationship between conjugate dose and light dose, enabling adjustment of parameters based on target antigen expression levels and tissue accessibility [1].
IRDye700DX-mediated NIR-PIT represents a promising targeted therapy approach with applications across multiple cancer types. Successful implementation requires careful optimization of light parameters including wavelength (689-690 nm), power density (12.5-200 mW/cm²), and total light dose (0.2-100 J/cm²) based on specific experimental or clinical contexts [1] [2] [6]. The reciprocal relationship between antibody-IR700 conjugate concentration and light dose enables flexible protocol design, while the selection of appropriate light sources (with lasers generally outperforming LEDs) significantly influences treatment outcomes [1] [6].
As NIR-PIT continues to evolve, combination strategies with immunotherapy agents and technical advances in light delivery systems for deep-seated tumors will likely expand its therapeutic potential [5]. The protocols and parameters outlined in this document provide a foundation for researchers to implement and further optimize IRDye700DX-based therapies in diverse experimental and clinical scenarios.
This compound is a near-infrared (NIR) phthalocyanine dye with significant utility in biomedical research, particularly in cancer imaging and therapeutic development. This synthetic dye exhibits an excitation peak at 689 nm and an emission peak at 699 nm, making it ideal for deep-tissue imaging applications due to reduced autofluorescence and enhanced light penetration in biological tissues compared to visible light fluorophores. The dye can be conjugated to various targeting molecules including antibodies, peptides, and other ligands through its NHS ester functionality, enabling specific targeting of molecular biomarkers overexpressed in pathological conditions.
The combination of this compound with bioluminescence imaging (BLI) represents a powerful multimodal approach in preclinical research. While this compound provides high-resolution spatial information about target expression and distribution, BLI enables dynamic monitoring of biological processes such as tumor progression, metastasis, and treatment response at the molecular level. This complementary imaging strategy has been successfully applied across multiple research domains, including cancer therapeutics, drug development, and treatment monitoring, providing researchers with robust quantitative tools for assessing biological processes in living systems.
This compound possesses specific photophysical properties that make it particularly suitable for in vivo imaging applications. The dye exhibits a distinct spectral profile characterized by:
The narrow Stokes shift (10 nm) between excitation and emission peaks facilitates efficient optical filtering and signal detection. The near-infrared spectral window (650-900 nm) where this compound operates is considered the "optical window" for tissue imaging due to reduced absorption by hemoglobin, water, and lipids, resulting in enhanced penetration depth and signal-to-noise ratio.
Table 1: Spectral Properties of this compound
| Parameter | Value | Measurement Conditions |
|---|---|---|
| Peak Excitation Wavelength | 689 nm | In aqueous buffer, pH 7.4 |
| Peak Emission Wavelength | 699 nm | In aqueous buffer, pH 7.4 |
| Hydrodynamic Diameter | Variable based on conjugation | Dynamic light scattering |
| Photostability | High | Suitable for extended imaging sessions |
This compound is compatible with multiple imaging platforms, enabling flexible experimental design:
Cell Preparation:
Labeling Protocol:
Image Acquisition:
The paired-agent imaging (PAI) methodology employs simultaneous administration of a receptor-targeted agent and an untargeted control agent to compensate for nonspecific uptake in tumors, enabling quantitative assessment of receptor binding potential (BP). This approach addresses challenges posed by irregular tumor hemodynamics, leaky vasculature, and ineffective lymphatic drainage.
Near-infrared photoimmunotherapy (NIR-PIT) is a targeted cancer therapy that combines antibody-photosensitizer conjugates with NIR light illumination to achieve selective tumor cell destruction.
Synthesis of Antibody-IR700 Conjugate:
Quality Control Assessment:
Administration:
Light Irradiation:
SUPR Effect Evaluation:
The dual-reporter methodology enables quantification of receptor binding potential (BP) by modeling the kinetics of both targeted and untargeted agents. The approach adapts the simplified reference tissue model used in neurotransmitter PET studies to fluorescence imaging.
Image Processing:
Kinetic Modeling:
Apply the modified Logan graphical analysis adapted for dual-reporter approach:
where ROIT(t) and ROIUT(t) are measured concentrations of targeted and untargeted reporters, BPND is the non-displaceable binding potential, and int' becomes constant at steady state.
Calculate BPND from the slope of the linear relationship
Statistical Analysis:
Table 2: Key Parameters from Paired-Agent Imaging Studies
| Parameter | Description | Interpretation |
|---|---|---|
| BPND | Non-displaceable binding potential | Product of receptor density and affinity of targeted agent |
| R₁ | Ratio of delivery rates (K₁/K₁') | Relative extraction efficiency of targeted vs. untargeted agent |
| k₂ | Rate constant for leakage from interstitial space | Indicator of vascular permeability and drainage |
| Signal Ratio | Targeted/untargeted agent signal | Simplified metric for receptor availability |
Signal Quantification:
Correlation Analysis:
The combination of this compound imaging with bioluminescence has enabled significant advances in several research areas:
Research demonstrates that receptor availability (RA) can be dynamically tracked in individual subjects using PAI, providing valuable insights into therapeutic outcomes. In studies evaluating EGFR availability in head and neck cancer models, PAI successfully detected decreased RA in response to receptor blocking with Z03115 or human EGF, while fluorescence from the receptor-targeted imaging agent alone could not quantify these changes. This approach enables personalized treatment monitoring and optimization of molecular therapeutics.
The ability to quantify receptor binding potential provides a powerful tool for drug development. Studies have confirmed that pre-blocking RA shows no statistically significant difference with different doses of ABY-029 (0.15, 0.3, or 0.9 nmol), demonstrating that BP measurements are independent of imaging agent dose. This property allows researchers to evaluate drug-receptor engagement and optimize dosing regimens without the confounding effects of variable agent delivery and nonspecific uptake.
The this compound platform has been crucial in developing and validating novel therapeutics such as near-infrared photoimmunotherapy. In this approach, antibody-IR700 conjugates (e.g., RM-1929) specifically bind to target cells and only initiate cytotoxic activity when activated by NIR light, creating a highly selective treatment modality. BLI has been instrumental in evaluating the efficacy of these therapies, with studies showing >95% immediate decrease in BLI signals following effective PIT treatment, even before observable changes in tumor size.
Low Signal-to-Noise Ratio:
High Background Fluorescence:
Variable Tumor Uptake:
Ex Vivo Correlation:
Specificity Controls:
Diagram 1: Paired-agent imaging workflow for quantifying receptor binding potential in tumors.
Diagram 2: Mechanism of near-infrared photoimmunotherapy using antibody-IR700 conjugates.
The integration of This compound-based imaging with bioluminescence techniques provides a powerful platform for advancing cancer research and therapeutic development. The protocols and application notes detailed in this document enable researchers to quantitatively assess receptor availability, monitor treatment response, and validate novel therapeutic approaches in preclinical models. The paired-agent imaging methodology offers particular advantage in overcoming the challenges of nonspecific uptake in tumors, providing robust measurements of receptor binding potential that correlate with ex vivo analyses. As these technologies continue to evolve, they hold significant promise for accelerating drug development and enabling personalized treatment strategies in oncology.
The table below summarizes key parameters from published studies to guide your choice of IRDye 700DX concentration and other imaging conditions.
| Parameter | Recommended Value or Range | Context / Model | Source |
|---|---|---|---|
| This compound Molar Amount | 2.5 nmol per mouse | Used as an untargeted control agent in paired-agent imaging (PAI) for EGFR availability [1]. | |
| This compound Form | Carboxylate form (non-reactive) | Prepared by hydrolyzing the NHS ester in PBS (pH 8.5) for 5 hours [1]. | |
| Injection Volume (IV, 25g mouse) | 50-125 µL (recommended), 200 µL (max) | General guideline for intravenous injections in small animals [2]. | |
| Mouse Strain | Athymic nude (nu/nu) mice | Recommended for in vivo imaging to minimize light scattering by fur [1] [2] [3]. | |
| Imaging Duration | Up to 300 minutes (5 hours) | Successfully used for dynamic tracking of receptor availability [1]. |
Here are the methodologies for key procedures cited in the data above.
This protocol is crucial for creating a spectrally active, non-targeted control agent for paired-agent imaging.
This surgical and imaging protocol allows for precise, real-time measurement of tracer concentration in the blood, which is vital for advanced kinetic modeling [3].
The following diagram illustrates the core concept and workflow of paired-agent imaging, which was used to great effect with this compound as the control agent.
What is the recommended dosage of conjugated antibody for imaging tumors? A recommended starting dosage is 50 µg of the conjugated antibody. You will need to determine the optimal dosage for your specific experimental models [2].
Why is the carboxylate form of this compound used instead of the NHS ester? The NHS ester form is reactive and can bind nonspecifically to proteins in the blood and tissue. Using the hydrolyzed carboxylate form creates an inert, spectrally active control agent whose distribution is governed primarily by physiological factors like vascular permeability and blood flow, not specific molecular binding. This makes it ideal for quantifying and correcting for nonspecific uptake in paired-agent imaging [1].
My image has high background. What could be the cause? High background can be due to several factors:
What happens to the unconjugated dye in the mouse? Hydrolyzed (unconjugated) dye is typically eliminated via the bladder, and the bladder signal is often detectable within 3 minutes of an intravenous injection [2].
A primary strategy for improving quantitative measurements, which directly relates to signal linearity, is the use of a Paired-Agent Method. This approach helps account for non-specific background signal and variations in sample optical properties, which are common challenges in complex media like blood [1].
The core principle involves co-administering a targeted agent (like a biomarker-specific IRDye 700DX conjugate) with a control, untargeted agent. The signal from the control agent is used to normalize the signal from the targeted agent, correcting for background and environmental effects.
The Rinsing Paired-Agent Model (RPAM) is a specific implementation that offers a good balance of accuracy and noise-insensitivity. It can be adapted to various staining and rinsing protocols without requiring a specific calibration of the imaging system [1].
The workflow for implementing this method is summarized below:
Often, perceived issues with a dye's signal linearity can stem from the performance limitations of the imaging system itself. Before optimizing dye-in-blood interactions, it is crucial to characterize your imaging setup. The following table outlines key parameters to assess, based on standardization approaches for fluorescence-guided surgery systems [2].
| Parameter to Assess | Description | Impact on Linearity |
|---|---|---|
| Sensitivity & Linearity | Measure the system's response to a range of known dye concentrations. Use photo-stable phantoms. | Direct. A non-linear system response will distort the dye's true concentration-to-signal relationship [2]. |
| Imaging Depth & Signal-to-Background Ratio | Assess how signal attenuates and background increases when imaging through a scattering medium like blood. | High. Signal can be non-linearly attenuated; background fluorescence can reduce contrast and linear dynamic range [2]. |
| Uniformity of Illumination | Measure the consistency of the excitation light across the field of view. | Indirect. Inconsistent illumination causes location-dependent signal variance, which can be misinterpreted as non-linearity [2]. |
| Excitation Wavelength & Power | Verify the match between the system's laser/LED and the dye's excitation peak. Ensure power is stable. | Direct. Poor spectral matching or fluctuating power leads to suboptimal and variable signal output [2]. |
Here is a detailed methodology you can adapt to test and improve this compound linearity in a blood-like environment, synthesizing principles from the search results.
1. Objective To establish a linear relationship between the concentration of this compound and the measured fluorescence signal in a blood simulant, and to create a calibration curve for future quantitative experiments.
2. Materials
3. Procedure
I hope this structured guide provides a solid foundation for your technical support center. Should you obtain specific data on this compound in blood, you can use this framework to build more detailed and validated FAQs.
The core of the PAI method is the simultaneous administration of a targeted imaging agent (e.g., an antibody or affibody linked to IRDye 700DX) and a nearly identical, untargeted control agent (e.g., this compound carboxylate) [1] [2]. The control agent's signal accounts for background effects, allowing for the calculation of a parameter called Binding Potential (BP), which is proportional to the true receptor concentration [1] [3].
The workflow and signaling logic of this method are outlined below:
The table below summarizes a standard in vivo protocol used in recent research for dynamic PAI to quantify epidermal growth factor receptor (EGFR) availability [1].
| Protocol Step | Specification | Purpose & Notes |
|---|
| Imaging Agents | Targeted: ABY-029 (anti-EGFR Affibody-IR700) Control: this compound carboxylate [1] | The control agent should be spectrally similar and have comparable pharmacokinetics but no receptor affinity [4]. | | Animal Model | Mice with orthotopic head and neck cancer (HNC) xenografts (e.g., FaDu cells) [1] | Ensures a relevant tumor microenvironment. | | Agent Administration | IV co-injection of targeted and control agents at a 1:1 molar ratio; total volume of 200 µL in PBS [1] [2] | Ensures both agents experience the same initial physiological conditions. | | Dosing | Targeted agent: 0.15 - 0.9 nmol per mouse [1] | Use trace doses (<5% receptor occupancy) to avoid saturation. | | Image Acquisition | Duration: 300 minutes pre-blocking + 60 minutes post-blocking. System: Fluorescence scanner (e.g., Odyssey CLx) [1] [2] | Long acquisition captures kinetic uptake and washout. | | Data Processing | Apply kinetic model (e.g., SPAM or SPAM_SF) to generate pixel-by-pixel BP maps [3] | BP = (Targeted Agent Binding Potential) - a quantitative measure of receptor concentration. |
Q: Why can't I just wait for the unbound agent to clear from circulation to reduce background? A: While clearance happens, nonspecific uptake in tissues does not clear at the same rate as the blood pool. Furthermore, waiting only provides a single time point. PAI uses dynamic data to model and subtract this nonspecific component throughout the entire process, leading to a more robust and quantitative measurement [1] [3].
Q: My targeted and control agents have different signal intensities. Can I still use PAI? A: Yes. Advanced kinetic models like the Scaling Factor Simplified Paired-Agent Model (SPAM_SF) are designed to correct for inherent differences in signal intensity between the two agents. This model incorporates a scaling factor (α) during the fitting process to account for these differences [3].
Q: Are there any other applications for this compound beyond PAI? A: Yes, this compound is widely used as a photosensitizer in Near-Infrared Photoimmunotherapy (NIR-PIT). In this therapy, the dye is conjugated to a targeting antibody and, upon activation with NIR light, it produces cytotoxic effects that kill the target cells [5] [6].
A key point for troubleshooting is that IRDye 700DX is engineered to be hydrophilic (water-soluble). This property is intentionally designed to minimize nonspecific interactions with cell membranes and plasma proteins, which is a common source of interference with more hydrophobic dyes [1] [2]. Issues with high background signal are more likely to stem from other factors.
The table below summarizes the potential causes and solutions for experimental interference related to plasma proteins or background noise.
| Potential Cause of Interference | Underlying Principle | Recommended Solution |
|---|---|---|
| Aggregation of Conjugate | Hydrophobic interactions can cause conjugate aggregation, increasing nonspecific uptake. | Ensure proper conjugation chemistry and purify the conjugate thoroughly to remove aggregates [1]. |
| Non-optimized Dye-to-Protein Ratio | Too many dye molecules per protein can increase hydrophobicity, promoting protein binding. | Aim for a low-to-moderate dye-to-protein ratio (e.g., ~3:1 as used in studies). Characterize the conjugate post-synthesis [2]. |
| Carrier Protein Specificity | The conjugate is designed to bind its target, not plasma proteins. Observed binding may be target-specific. | Include a full control: a cell line or sample that does not express the target antigen [2]. |
| Non-specific Uptake in Tissues | High background can be mistaken for protein binding; it's often due to perfusion and retention in tissues. | Use a paired-agent method with a control agent (e.g., an untargeted antibody) to correct for nonspecific uptake [3]. |
Here are detailed methodologies to diagnose and resolve interference issues, drawing from established experimental approaches.
This protocol uses a control agent to account for nonspecific uptake, allowing you to quantify the specific signal from your this compound conjugate [3].
Tar is the concentration of the targeted agent and Contr is the concentration of the control agent in the tissue [3]. A BP value significantly greater than zero indicates specific binding.The following workflow diagram illustrates the paired-agent method experimental process:
This method confirms that the observed signal is due to specific antigen binding and not nonspecific interactions [2].
Q1: Does this compound inherently bind to plasma proteins like albumin? A1: this compound is a hydrophilic (water-soluble) dye engineered to minimize nonspecific interactions. Unlike conventional hydrophobic photosensitizers, its solubility helps prevent aggregation and nonspecific binding to plasma proteins or cell membranes. Signal interference is more likely related to the carrier molecule or experimental conditions [1] [2].
Q2: How can I confirm that my conjugate's performance issues are due to plasma protein binding? A2: Direct confirmation requires specific assays. However, you can infer it by:
Q3: What is the recommended dye-to-protein ratio for conjugating this compound to an antibody to minimize interference? A3: While optimal ratios can vary, a ratio of approximately 3:1 (this compound molecules per antibody) has been successfully used in studies, maintaining immunoreactivity while providing a strong signal. Over-conjugation can increase hydrophobicity, so characterizing your conjugate's performance at different ratios is advised [2].
The following table summarizes the key strategies you can employ to minimize photobleaching, drawing from research on similar cyanine fluorophores and general fluorescence imaging practices.
| Strategy | Mechanism | Application & Evidence |
|---|---|---|
| Add Radical Scavengers [1] | Compounds compete with fluorophore for reactive oxygen species (ROS) preventing oxidative damage. | Ascorbic acid (0.001-10% w/v) provided robust, concentration-dependent radioprotection for IRDye 800CW against γ- and β-radiation [1]. Ethanol and gentisic acid also showed protective effects [1]. |
| Use Antifade Mounting Media [2] [3] | Contain chemicals that quench ROS, extending fluorophore lifespan. | Essential for fixed-cell imaging. Effectiveness varies by dye; testing different commercial formulations may be necessary [3]. |
| Reduce Light Exposure [2] [4] [3] | Limits fluorophore excitation cycles, slowing photobleaching. | Use lower light intensity (neutral-density filters), shorter exposure times, and image different areas than those used for focusing [2] [3]. |
| Select Stable Fluorophores [2] [3] | Inherently more photostable dyes resist degradation. | Newer dyes (e.g., Alexa Fluor, DyLight) are generally more stable than traditional ones (e.g., FITC) [2]. |
| Minimize Oxygen [4] | Reduces triplet-state reactions that generate destructive ROS. | Use oxygen-scavenging systems (e.g., glucose oxidase/catalase). Note: this can be detrimental to live mammalian cells [4]. |
This experimental workflow is adapted from a study that investigated the radiobleaching of IRDye 800CW and a dual-modality tetrapeptide [1]. You can use it as a template to test the effectiveness of various protective agents for your specific IRDye 700DX conjugate.
Detailed Methodology [1]:
Preparation of Fluorophore Solution:
Addition of Radical Scavengers:
Radiation Exposure:
Fluorescence Measurement:
Data Analysis:
Successful pharmacokinetic matching of IRDye 700DX with a targeted agent relies on a few core concepts:
The following table summarizes quantitative findings from key studies that successfully utilized this compound for pharmacokinetic matching.
| Study Objective | Targeted Agent | Untargeted Control Agent | Key Quantitative Finding | Citation |
|---|---|---|---|---|
| Dynamic tracking of EGFR availability in head and neck cancer | ABY-029 (EGFR-targeted) | This compound (carboxylate form) | PAI produced the expected decrease in RA after blocking; no significant difference in pre-blocking RA was observed with different ABY-029 doses (0.15, 0.3, or 0.9 nmol). | [1] |
| In vivo quantification of EGFR binding potential | EGF-IRdye (e.g., IRDye 800CW) | This compound (carboxylate form) | A strong correlation was found between in vivo and ex vivo measures of binding potential (r=0.99, p<0.01), validating the dual-reporter methodology. | [2] |
| Delivery to tumor-associated vasculature using multiple cRGD peptides | PEG-PGlu polymer with multiple cRGD peptides | This compound conjugated to the polymer terminal | A polymer with 15 cRGD peptides showed preferential accumulation on tumor-associated blood vessels and drastically inhibited tumor growth upon photoirradiation. | [3] |
This protocol is adapted from a study dynamically tracking Epidermal Growth Factor Receptor (EGFR) availability in mouse models of head and neck cancer [1].
The diagram below illustrates the core experimental workflow and the kinetic model used in Paired-Agent Imaging.
Agent Preparation & Administration:
Pre-Block Kinetic Imaging:
Receptor Blocking:
Post-Block Kinetic Imaging:
Data Analysis:
Q1: What is the critical step in preparing the untargeted this compound control? A1: The most critical step is converting the commercially available This compound NHS ester into its carboxylate form. The NHS ester is reactive and will covalently bind to proteins and amines in the tissue, leading to high nonspecific background and defeating its purpose as a control for passive distribution. The conversion is done by hydrolysis in PBS at pH 8.5 [1].
Q2: My targeted and untargeted agents have different circulation times. How can I improve matching? A2: Consider using a delivery vehicle for both agents. Research shows that conjugating both dyes to the same polymer backbone can perfectly match their pharmacokinetic profiles. For instance, a poly(ethylene glycol)-poly(L-glutamic acid) block copolymer can be used, where the targeted agent (e.g., cRGD peptides) is conjugated to the side chains and the this compound is conjugated to the polymer terminal [3] [4].
Q3: Does the dose of my targeted agent affect the receptor availability measurement? A3: According to PAI studies, if you use a trace dose (where <5% of receptors are bound), the estimation of receptor availability (RA) or binding potential (BP) should be independent of the dose of the targeted agent. This was demonstrated using three different doses of ABY-029 which showed no statistically significant difference in pre-blocking RA estimates [1].
The effectiveness of IRDye 700DX in photoimmunotherapy (PIT) is determined by the product of the number of bound antibody-IR700 conjugates and the dose of NIR light delivered [1]. The relationship can be summarized as: Efficacy ∝ (Conjugate Concentration) × (Light Dose)
The table below outlines light and conjugate parameters from a foundational study, showing combinations that achieve effective cytotoxicity in vitro on an EGFR-expressing cell line (MDA-MB-468luc) [1]:
| Panitumumab-IR700 Concentration (μg/mL) | Light Dose (J/cm²) | Power Density (mW/cm²) | Light Mode | Reported Cytotoxicity |
|---|---|---|---|---|
| 10 | 0.5, 2, 5 | 25 | CW (400 mA) | ~40% to ~85% dead cells |
| 3 | 0.5 | 25 | CW (400 mA) | Effective |
| 1 | 1.5 | 25 | CW (400 mA) | Effective |
| 0.3 | 5 | 25 | CW (400 mA) | Effective |
For in vivo application, one study on orthotopic breast cancer models used a light dose of 30 J/cm² at a power density of 200 mW/cm² [1].
This protocol helps establish a dose-response curve for your specific cell model by testing a single conjugate concentration against a range of light doses [1].
Here are common issues and solutions for this compound experiments:
Problem: Low cytotoxicity despite using recommended parameters.
Problem: High non-specific cell death in untreated or non-targeted cells.
How do conjugate concentration and light dose relate?
Does continuous wave (CW) or pulse wave (PW) light work better?
This section provides core protocols and parameters for successfully conjugating IRDye 700DX to antibodies or other targeting molecules.
NHS Ester-Mediated Conjugation (Lysine Residues): This is a standard and reliable method for conjugating this compound to primary amines (e.g., on lysine residues) on proteins [1] [2].
Key Quantitative Parameters for Conjugation: The table below summarizes critical parameters to monitor for a successful conjugation.
| Parameter | Target Value or Range | Purpose & Notes |
|---|---|---|
| Reaction pH | 8.0 - 9.0 [2] | Maximizes NHS ester reactivity with primary amines. |
| Dye-to-Antibody Ratio | 5:1 to 20:1 (molar) [3] [2] | Must be optimized; higher ratios increase labeling but risk affecting antibody binding. |
| Final DMSO Concentration | Keep low (<0.01% v/v is feasible [2]) | Prevents protein precipitation while ensuring dye solubility. |
| Purification Method | Size-exclusion chromatography (desalting column) or dialysis [3] [2] | Removes unreacted dye and reaction by-products. |
The following diagram illustrates the workflow for this conjugation method:
Conjugation is the first step; achieving optimal biological efficacy requires further strategic optimizations.
Intratumoral Administration for Improved Delivery: Recent studies show that changing the administration route of the conjugate can drastically improve outcomes.
Polymer-Based Carriers with Multiple Targeting Ligands: To address poor tumor penetration, consider using polymer carriers with multiple targeting peptides.
What is the primary factor for successful this compound conjugation? Maintaining an alkaline pH (8.0-9.0) during the reaction is critical, as the NHS ester group reacts efficiently with primary amines only in this range [2].
How can I improve the tumor targeting and penetration of my conjugate? If your target is accessible via intratumoral injection, this route can significantly enhance local concentration and efficacy [4]. For systemic delivery, using a polymer carrier with multiple high-affinity targeting ligands (e.g., cRGD peptides) can improve accumulation and penetration [5].
My conjugate is synthesized but shows low efficacy in vivo. What could be wrong? First, verify the conjugate's binding affinity in vitro. If binding is confirmed, the issue may be poor tumor delivery. Consider switching to intratumoral administration or employing a targeting ligand against tumor vasculature for more homogeneous distribution [4] [5]. Also, ensure the NIR light dose and timing are optimized for your model.
Are there new photosensitizers that work like this compound but with deeper tissue penetration? Yes, research is ongoing to develop "red-shifted" photosensitizers activated by longer-wavelength light, which penetrates tissue more deeply. One example is KA800, which has an absorption maximum red-shifted by 84 nm compared to IR700. However, note that its in vivo efficacy was limited due to a different mechanism of action that relies more on singlet oxygen, which can be quenched in vivo [6].
Below is a consolidated table of key experimental parameters from recent studies for your reference.
| Application / Model | Conjugate / Targeting System | Key Experimental Parameter | Outcome / Efficacy |
|---|
| Lung Cancer (LLC model) [4] | Anti-CD44 Antibody-IR700 | Route: Intratumoral (IT) vs. Intravenous (IV) Light Interval: 30 min (IT) vs. 24 hrs (IV) | IT > IV: 5x more target cells, 50% less tumor growth. | | Targeting αvβ3 Integrin [5] | Polymer-PEG-cRGDX-IR700 (X=5, 15) | Ligand Number: 15 vs. 5 cRGD peptides per polymer | 15 cRGD > 5 cRGD: Preferential vessel accumulation & drastic tumor inhibition. | | Lymph Node Imaging [2] | Cetuximab-IR700 / IgG-IR700 | Conjugation: NHS ester, 5:1 molar ratio, 2hr RT, desalting column purification. | Successful labeling for paired-agent imaging studies. |
The field of photoimmunotherapy is advancing rapidly, with research focused on optimizing conjugation, delivery routes, and the development of next-generation photosensitizers. I hope this technical support guide provides a solid foundation for your work.
Core Principle: Shift to Near-Infrared (NIR) Biological samples exhibit high autofluorescence when excited with visible light. A primary method to reduce this background is to use dyes that excite and emit in the Near Infra-Red (NIR) region, as autofluorescence and light scattering are significantly lower at these longer wavelengths [1]. IRDye 700DX is excellent for this, with peak excitation at 689 nm and peak emission at 699 nm [2].
Selecting the Right Dye: A Quantitative Comparison For single-molecule imaging applications, the brightness and photostability of the dye are critical. The table below compares this compound with other common NIR dyes.
| Dye Name | Excitation Peak (nm) | Emission Peak (nm) | Single Molecule Intensity | Photostability | Blinking Characteristics |
|---|---|---|---|---|---|
| This compound | 689 [2] | 699 [2] | Superior to Alexa 700 [1] | More photostable than Alexa 700 [1] | Longer "on-time" (1.4s avg.) and higher duty cycle [1] |
| Alexa 700 | ~695 [1] | ~715 [1] | High [1] | Less photostable than this compound [1] | Short bursts of fluorescence; average "on-time" <1s [1] |
| IRDye 800CW | ~780 [1] | ~800 [1] | Superior to Alexa 790 [1] | Similar to Alexa 790 [1] | Marginally longer "on-time" and greater duty cycle than Alexa 790 [1] |
Protocol 1: Paired-Agent Imaging for In Vivo Background Subtraction
This protocol is adapted from studies on sentinel lymph node imaging and fluorescence tomography [3] [4].
Agent Preparation:
Animal Administration: Co-inject the targeted and control tracers intradermally or intravenously into the animal model. The choice depends on the target tissue [4].
Image Acquisition: Use a fluorescence imaging system capable of simultaneous or sequential acquisition at the two emission wavelengths (e.g., ~699 nm for this compound and ~800 nm for IRDye 800CW/ICG).
Data Processing and Background Subtraction:
BP = (Tar - Contr) / Contr
where Tar is the signal from the targeted tracer and Contr is the signal from the control tracer in the region of interest [4].J̄ x_bound = d_T - c * d_U, where d_T and d_U are the measured data from the targeted and untargeted tracer, and c is a scaling factor [3].Protocol 2: Real-Time Fluorescence Monitoring During PIT
This protocol uses the LIGHTVISION camera system to optimize light dose [5] [6].
Conjugate and Administer Agent: Prepare Cetuximab-IRDye 700DX (Cet-IR700) as in Protocol 1. Inject intravenously into mice bearing target tumors (e.g., A431 xenografts).
Setup Imaging: Anesthetize the mouse and position the tumor for imaging. Insert a cylindrical or frontal light diffuser for laser irradiation at 690 nm [6].
Real-Time Monitoring and Irradiation:
Q1: Why is the background in my cell samples still high even when using this compound? A1: While NIR dyes greatly reduce autofluorescence, background can persist from non-specific binding of the antibody-dye conjugate or high concentrations of unbound probe.
Q2: How can I determine the optimal light dose for NIR-PIT without excessive irradiation? A2: The relationship between light dose and cell death is not always linear.
Q3: My this compound signal is too weak for epi-fluorescence imaging. What are my options? A3: This is a known limitation for some applications [1].
Q1: What are the key chemical properties of this compound that influence its stability? IR700 (the core structure of this compound) is a silicon phthalocyanine dye with several properties that make it suitable for biological applications [1]:
Q2: How should I store and reconstitute this compound? While a specific protocol for the 700DX variant was not found, you can follow general practices for similar NHS ester dyes and the manufacturer's guidance for other dyes in the same family (like IRDye 800CW) [3]:
The table below summarizes key findings from studies that utilized this compound, providing indirect evidence of its performance under experimental conditions.
| Study Context | Relevant Finding on Stability/Performance | Implication for this compound |
|---|---|---|
| Paired-Agent Imaging [2] | Compared to other dyes, showed high signal linearity in whole blood (R² = 0.9995) and was stable enough for in vivo pharmacokinetic studies over 152 minutes. | Demonstrates functional stability in complex biological fluids like whole blood for several hours. |
| Near-Infrared Photoimmunotherapy (NIR-PIT) [1] | The hydrophilic nature of the IR700 dye prevents nonspecific interactions with cell membranes and allows for efficient excretion, implying stability in the bloodstream. | Its design confers stability and low non-specific binding in physiological environments. |
Experimental Protocol: Assessing Plasma Protein Binding via Gel Electrophoresis [2] This method helps evaluate non-specific binding, which can affect dye stability and performance.
Potential Challenge: Dye-to-Protein Ratio Although based on studies with the related IRDye 800CW, a critical factor for stability and function is the degree of labeling (DOL) [4].
Comparison with IRDye 800CW Much of the available public data pertains to IRDye 800CW. The following diagram outlines a general workflow for creating and testing a dye-biomolecule conjugate, which is applicable to this compound.
Q1: Which light source is more effective for NIR-PIT, LED or Laser?
Q2: If Laser is more effective, why would I ever use an LED?
Q3: How does the choice of light source impact my experimental dosing?
Q4: What is a modern approach to determining the optimal light dose during an experiment?
Here are detailed methodologies and summarized data from key studies to guide your experimental design.
Protocol 1: Comparative In Vitro Cytotoxicity Assay (LED vs. Laser) This protocol is adapted from a comparative effectiveness study [1] [2].
Protocol 2: In Vivo NIR-PIT with a Novel LED Catheter This protocol is based on a study treating cholangiocarcinoma [3].
The following table summarizes quantitative findings from the key comparative study [1] [2].
| Parameter | LED Light | Laser Light | Experimental Context |
|---|---|---|---|
| Cytotoxicity (Luciferase Activity) | Moderate reduction | Significantly greater reduction (P < 0.01) | MDA-MB-468-luc cells (2D) [1] [2] |
| Cytotoxicity (LDH Assay) | Moderate cell death | Significantly greater cell death (P < 0.05) | A431 3D spheroids [1] [2] |
| IR700 Fluorescence Reduction | Moderate decrease | Significantly greater decrease (P < 0.01) | IR700 solution [1] [2] |
| In Vivo Tumor Growth | Suppressed | Significantly more suppressed | A431 xenografts [1] [2] |
| SUPR Effect | Induced | Stronger induction | In vivo assessment [1] [2] |
The diagrams below illustrate the core experimental and conceptual workflows discussed.
Comparative Efficacy Experimental Workflow
Conjugate-Light Dose Relationship
Real-Time Fluorescence Monitoring Workflow
1. What is the core mechanism of cell death in IRDye 700DX-mediated PIT? Cell death in PIT is a rapid, necrotic process initiated only when two conditions are met simultaneously: (1) the antibody-IRDye 700DX conjugate (mAb-IR700) is bound to its target antigen on the cell membrane, and (2) the complex is exposed to Near Infrared (NIR) light at 690 nm [1] [2].
Upon light exposure, the conjugate causes immediate physical damage to the cell's plasma membrane. This leads to a loss of membrane integrity, uncontrolled water influx, cellular swelling, and the formation of membrane blebs, culminating in rapid cell rupture [1] [3]. This process occurs within minutes and does not rely on the internalization of the conjugate or the activation of apoptotic pathways [1].
2. How does PIT differ from conventional Photodynamic Therapy (PDT)? PIT offers a more targeted approach compared to conventional PDT. The key differences are summarized in the table below.
| Feature | Photoimmunotherapy (PIT) | Conventional Photodynamic Therapy (PDT) |
|---|---|---|
| Targeting Mechanism | Highly specific via monoclonal antibodies [1] | Non-specific, often relies on passive accumulation [1] |
| Primary Site of Action | Cell membrane [1] | Intracellular organelles (e.g., mitochondria) [1] |
| Cell Death Process | Rapid, necrotic cell death [1] [3] | Often involves reactive oxygen species (ROS) and apoptosis [1] |
| Specificity | Kills only antigen-positive cells; spares adjacent negative cells [1] [4] | Can damage both cancer and normal cells, causing off-target effects [1] |
3. What are the critical factors for successful PIT in experiments? The efficacy of PIT is determined by the relationship between the mAb-IR700 conjugate dose and the NIR light dose [3].
Here is a summary of key experimental details to assist in protocol development and troubleshooting.
A standard protocol for conjugating this compound to an antibody involves the following steps [3]:
You can use several methods to measure cell death after PIT treatment:
The table below outlines potential issues and their solutions.
| Problem | Possible Cause | Suggested Solution |
|---|
| Low Cell Death | Insufficient conjugate binding or light dose | - Verify antigen expression on cell line.
The following diagrams illustrate the core mechanism of PIT and a general workflow for an in vitro experiment.
The PIT mechanism is highly dependent on precise experimental conditions. If you are working with a new antibody or cell line, conducting thorough dose-ranging studies for both the conjugate and light is the most critical step for success [3].
The table below summarizes the core properties and quantitative performance data for IRDye 700DX and IRDye 680LT.
| Feature | This compound | IRDye 680LT |
|---|---|---|
| Excitation Maximum | 689 nm [1] | 676 nm [2] |
| Emission Maximum | 699 nm [1] | 693 nm [2] |
| Extinction Coefficient | 170,000 M⁻¹cm⁻¹ (in water) [3] | Information not supplied in search results |
| Molecular Weight | ~1400 g/mol (conjugate, est.) [4] | 1402 g/mol (conjugate) [4] |
| Signal Linearity (R² in blood) | 0.9995 ± 0.0004 [5] | 0.9998 ± 0.0002 [5] |
| Fluorescence Yield at 1 μM | 103.68 ± 0.09 [5] | 104.42 ± 0.05 [5] |
| Pharmacokinetic Matching Error | 10.25% ± 1.30% [5] | 0.31% ± 0.37% [5] |
| Primary Application Context | Targeted Photochemical Internalization (PCI) [6] | Untargeted control in Paired-Agent Imaging (PAI) [5] |
The performance data in the table comes from a rigorous study that directly compared the two dyes for a specific application. Here is a breakdown of the key experimental findings and methodologies.
PAI is a methodology that co-administers a targeted imaging agent and an untargeted control agent to improve tumor detection accuracy. The untargeted agent accounts for non-specific effects like tissue permeability and blood flow, allowing for more accurate quantification of specific molecular targets [5].
In a study comparing three untargeted agents (this compound, IRDye 680LT, and Methylene Blue) paired with the targeted agent ABY-029 (an anti-EGFR affibody), IRDye 680LT was the top performer [5].
The superior performance of IRDye 680LT was evaluated through a series of critical experiments. The workflow and key findings of this study are summarized in the diagram below.
| Evaluation Parameter | IRDye 680LT | IRDye 700DX | Methylene Blue (MB) |
|---|---|---|---|
| Signal Linearity in Whole Blood (R²) | 0.9998 ± 0.0002 | 0.9995 ± 0.0004 | 0.91 ± 0.02 |
| Fluorescence Yield at 1 μM | 104.42 ± 0.05 | 103.68 ± 0.09 | 101.9 ± 0.2 |
| Pharmacokinetic Matching Error (Binding Potential Error %) | 0.31% ± 0.37% | 10.25% ± 1.30% | 8.10% ± 5.37% |
| Diagnostic AUC (Odyssey System) | 0.964 (with PAI) | Not individually reported | Not individually reported |
The data in the table comes from a study designed to find a suitable untargeted agent for Paired-Agent Imaging (PAI) in fluorescence-guided surgery, specifically paired with the targeted agent ABY-029 (an anti-EGFR affibody) [1] [2].
The following diagram illustrates the logical workflow and key findings of this comparative study.
| Study Focus & Model | Targeted Agent (Paired with this compound) | Key Findings on this compound Performance | Quantitative Outcome |
|---|---|---|---|
| Dynamic RA Tracking in HNC (Mouse) [1] | ABY-029 (anti-EGFR) | PAI with the untargeted this compound successfully tracked receptor availability (RA) dynamically; fluorescence from targeted agent alone could not quantify RA. | Binding Potential (BP) decreased as expected after receptor blocking; vehicle control showed no significant BP change [1]. |
| PAI for HNC Detection (Mouse) [2] | ABY-029 (anti-EGFR) | This compound carboxylate was tested as an alternative untargeted agent in naïve mice for clinical translation. | Study confirmed the agent pair (ABY-029 & this compound) was suitable for further development [2]. |
| PK/BD Studies (Mouse) [3] | ABY-029 (anti-EGFR) | IRDye 680LT (similar to 700DX) was used as an untargeted control; method highlights need for matched PK between targeted/untargeted agents. | The wide-field imaging method achieved a Lower Limit of Quantification (LLOQ) of 0.4 nM for IRDye 680LT [3]. |
The validation of this compound as a control agent hinges on specific experimental designs and protocols. Key methodological aspects from the studies include:
The following diagram illustrates a generalized workflow for a PAI study using this compound.
For your comparison guide, the compiled data supports several objective points about this compound's performance:
The table below summarizes key performance metrics for selected NIR dyes from single-molecule fluorescence imaging studies. Note that these values are specific to the experimental conditions described [1] [2].
| Fluorescent Dye | Absorption Maximum (nm) | Emission Maximum (nm) | Single Molecule Brightness (Mean Photons) | Photobleaching Time Constant (s) | Duty Cycle |
|---|---|---|---|---|---|
| IRDye 700DX | 689 [1] | 702 [1] | Superior to Alexa 700 [1] [2] | More photostable than Alexa 700 [2] | Higher than Alexa 700 [2] |
| Alexa 700 | 693 [1] | 719 [1] | 57 ± 0.5 [1] | 2.2 ± 0.1 [1] | 0.62 [1] |
| IRDye 800CW | 776 [1] | 800 [1] | Superior to Alexa 790 [1] [2] | Similar to Alexa 790 [2] | Higher than Alexa 790 [2] |
| Alexa 790 | 778 [1] | 808 [1] | Information missing | Similar to IRDye 800CW [2] | Lower than IRDye 800CW [2] |
The quantitative data in the table above was generated using a standardized methodology for single-molecule analysis. The key steps are [1]:
While direct PAI data is unavailable, this compound is a key component in a targeted cancer therapy called Near-Infrared Photoimmunotherapy (NIR-PIT), which demonstrates its biological utility. The mechanism of this therapy can be summarized as follows [3]:
The core finding from a 2016 comparative study is that laser light produces significantly more cytotoxic effects in Near Infrared Photoimmunotherapy (NIR-PIT) compared to LED light, even when administered at the same light dose (measured in J/cm²) [1] [2].
The table below summarizes the quantitative data from key experiments in that study:
| Experimental Model | Key Metric | LED Performance | Laser Performance | Notes & Context |
|---|---|---|---|---|
| In Vitro (2D Culture) | Cytotoxicity (via Luciferase Activity) | Significant decrease | Significantly greater decrease | Dose-dependent effect observed in MDA-MB-468-luc cells [1]. |
| In Vitro (3D Spheroid) | Cell Death (via LDH Cytotoxicity Assay) | Significant cell death | Significantly greater cell death | Dose-dependent effect observed; thicker dead cell layer in A431 spheroids [1]. |
| In Vivo (Tumor Volume) | Tumor Volume Reduction (A431 Xenograft) | Significant reduction | Significantly greater reduction | Laser PIT group showed superior tumor growth inhibition at day 10 [1]. |
| In Vivo (Tumor Viability) | Bioluminescence (RLU Ratio, MDA-MB-468-luc) | Temporal decrease | Significant, rapid decrease | RLU ratio decreased faster and more profoundly in Laser group [1]. |
| SUPR Effect | IR800 Fluorescence Signal In Tumors | Higher signal | Significantly stronger signal | Laser irradiation induced a stronger super-enhanced permeability and retention effect in both A431 and MDA-MB-468-luc tumors [1]. |
To help you understand the basis for this data, here are the methodologies used in the key comparative study [1]:
NIR-PIT is a molecularly targeted therapy. The following diagram illustrates the core mechanism of cell death and the subsequent induction of the SUPR effect, which underlies the differences in efficacy between light sources.
The search results indicate that the superior efficacy of lasers is attributed to their physical characteristics, including narrower bandwidth, higher coherency, and greater stability compared to the broader, more variable output of LEDs [1]. These properties likely lead to a more efficient and potent photochemical reaction in the target cells.
When deciding between light sources for your NIR-PIT work, consider this balance:
The table below summarizes the core characteristics of this compound as found in the literature.
| Feature | Description |
|---|---|
| Chemical Class | Silicon-phthalocyanine derivative; hydrophilic (water-soluble) [1] |
| Peak Excitation | ~689 nm [2] |
| Peak Emission | ~699 nm [2] |
| Primary Applications | Fluorescence-Guided Surgery (FGS) and Near-Infrared Photoimmunotherapy (NIR-PIT) [3] [4] [1] |
| Common Conjugation Target | Epidermal Growth Factor Receptor (EGFR) via antibodies (e.g., Panitumumab, Cetuximab) or affibodies (e.g., ABY-029) [1] [5] |
This compound is used in diagnostic imaging both as a targeted agent and, importantly, as an untargeted control in paired-agent imaging (PAI) protocols to improve accuracy.
| Study Focus | Experimental Model & Protocol | Key Quantitative Findings on Accuracy |
|---|
| Paired-Agent Imaging (PAI) | Model: Oral squamous cell carcinoma xenografts (FaDu, Detroit 562) in mice [5]. Protocol: Co-injection of targeted anti-EGFR affibody (ABY-029) and untargeted this compound carboxylate. Imaging 3 hours post-IV injection [5]. | • PAI (using this compound) significantly improved tumor discrimination over single-agent imaging [5]. • Diagnostic Accuracy: 0.908 for PAI vs. 0.854 for single-agent [5]. • ROC AUC: 0.963 for PAI vs. 0.909 for single-agent [5]. | | Biodistribution & Pharmacokinetics | Model: FaDu tumor-bearing mice [6]. Protocol: IV injection of IRDye 680LT (similar to 700DX) with ABY-029. Blood and tissues collected for fluorescence quantification via capillary tube assay [6]. | • The method achieved a high degree of linearity (R² = 0.99 ± 0.01) for quantifying dye concentration [6]. • Lower Limit of Quantification (LLOQ): < 0.4 nM for IRDye 680LT, demonstrating high sensitivity [6]. |
The following diagram illustrates the workflow of the Paired-Agent Imaging protocol that utilizes this compound to achieve high diagnostic accuracy.
Beyond diagnostics, this compound is a key component in NIR-PIT, a targeted cancer therapy. Its performance, particularly the choice of light source, significantly impacts outcomes.
| Comparison Factor | Laser Light Source [7] | LED Light Source [7] |
|---|---|---|
| Cytotoxicity (In Vitro) | Produced significantly more cytotoxicity in 2D and 3D spheroid cultures [7]. | Less cytotoxic than laser at the same light dose (J/cm²) [7]. |
| Tumor Shrinkage (In Vivo) | Superior tumor growth inhibition in A431 xenograft models [7]. | Demonstrated less effective tumor growth inhibition [7]. |
| IR700 Fluorescence Bleaching | Induced more decrease in IR700 fluorescence, indicating stronger photochemical reaction [7]. | Induced less decrease in IR700 fluorescence [7]. |
| SUPR Effect | Stronger Super-Enhanced Permeability and Retention effect, improving secondary agent delivery [7]. | Weaker SUPR effect [7]. |
| Rationale for Superiority | Narrow bandwidth, high coherency, and stability lead to more efficient energy delivery [7]. | Broader bandwidth and variable wavelengths result in less efficient energy transfer [7]. |
The oxygen-dependent mechanism of action for this compound in PIT is illustrated below.
The cytotoxic effect is highly oxygen-dependent. Scavengers of singlet oxygen abrogate the efficacy, and oxygen depletion almost completely inhibits cellular cytotoxicity [1].
The table below summarizes key experimental data comparing IRDye 700DX to other near-infrared (NIR) dyes, primarily from a study analyzing dyes for single-molecule imaging [1].
| Dye Name | Mean Single-Molecule Intensity (Photons) | Apparent Photobleaching Time Constant (s) | Mean "On-Time" (s) | Duty Cycle |
|---|---|---|---|---|
| This compound | 92 | 12.6 | 1.4 | 0.77 |
| Alexa 700 | 90 | 7.8 | <1 | 0.62 |
| IRDye 800CW | 86 | 5.5 | 2.2 | 0.83 |
| Alexa 790 | 63 | 5.9 | 1.7 | 0.76 |
Beyond the dyes in the table, a 2024 study introduced a new silicon phthalocyanine dye, WB692-CB2, designed for photoimmunotherapy [2]. While direct, quantitative photostability data versus IR700 is not provided, its novel structure and demonstrated efficacy in vivo suggest it is a stable and potent photosensitizer. Another study noted that this compound possesses "excellent photostability" as one of its inherent characteristics [3].
Understanding the protocols behind the data is crucial for assessing its relevance to your work. Here is the experimental workflow for a typical single-molecule photostability assay:
Key Experimental Details [1]:
The photostability of a dye is governed by its ability to undergo many cycles of excitation and emission without permanent degradation. This compound's performance can be understood through its core structure and the mechanisms below.
Key Factors Influencing Performance:
When selecting a dye for your specific application, please consider:
The table below summarizes experimental data from a study that evaluated IRDye 700DX alongside other untargeted agents when used in Paired-Agent Imaging (PAI) with the targeted agent ABY-029 (an anti-EGFR affibody) [1].
| Untargeted Agent | Binding Potential Error Percentage | Signal Linearity (R²) | Fluorescence Yield at 1 μM |
|---|---|---|---|
| IRDye 680LT | 0.31% ± 0.37% | 0.9998 ± 0.0002 | 104.42 ± 0.05 |
| This compound | 10.25% ± 1.30% | 0.9995 ± 0.0004 | 103.68 ± 0.09 |
| Methylene Blue | 8.10% ± 5.37% | 0.91 ± 0.02 | 101.9 ± 0.2 |
This data shows that IRDye 680LT outperformed this compound, with a significantly lower binding potential error and marginally better signal linearity and fluorescence yield [1].
The superior performance of IRDye 680LT was determined through a series of standardized experiments. The workflow and key methodologies are summarized below.
The following diagram illustrates the core principle of PAI and how the binding potential error is mathematically determined.
The table below consolidates key experimental findings on IRDye 700DX-conjugated agents:
| Cancer Cell Line / Model | Targeting Strategy | Key Findings on this compound Performance | Experimental Context & Citation |
|---|---|---|---|
| U87MG (Human glioblastoma) | Polymer conjugated with multiple cyclic RGD peptides (targeting αvβ3 integrin) | Higher cellular uptake and phototoxicity vs. free dye; efficacy augmented with increased number of cRGD peptides (e.g., 15 peptides) [1]. | In vitro and subcutaneous tumor models; selective accumulation and prolonged retention in tumors [1]. |
| BT474 (Human breast cancer) | Trastuzumab antibody (targeting HER2) [2] | Specific, high accumulation in high HER2-expressing orthotopic tumors (101 ± 7 %IA/g) [2]. Enabled clear tumor visualization with micro-SPECT/CT and fluorescence imaging [2]. | Orthotopic breast tumor model in mice; used for imaging and image-guided surgery [2]. |
| MCF-7 (Human breast adenocarcinoma) | Avidin-biotin platform with anti-CD44 antibody (targeting CSCs) | Effectively targeted and killed CD24low/CD44high CSC-like subpopulation; suppressed neoplastic features like tumorsphere formation and invasion [3]. | In vitro assays including viability, tumorsphere-formation, and Matrigel invasion [3]. |
| HuH-7 (Human hepatocellular carcinoma) | Avidin-biotin platform with anti-CD133/anti-EpCAM antibodies | Effectively targeted and photokilled CD133+/EpCAM+ cancer stem cell-like side-population (SP) cells [3]. | In vitro assays; flow cytometry used to identify SP cells [3]. |
| CHO (Engineered cell lines) | Antibodies against CEA or EpCAM | In co-culture, NIR light irradiation specifically killed only the targeted cells (e.g., CHO-CEA or CHO-EpCAM), sparing off-target cells [3]. | In vitro proof-of-concept study demonstrating high specificity of the targeting platform [3]. |
| MCF7 (HER2 low-expressing) | Trastuzumab antibody (targeting HER2) | Significantly lower uptake in low HER2-expressing orthotopic tumors (1.2 ± 0.2 %IA/g) compared to BT474 (high HER2) [2]. | Orthotopic breast tumor model; demonstrates specificity of tracer for its target [2]. |
Here are the methodologies underlying the data in the guides, which you can adapt for your experiments.
1. Synthesis of Antibody-IRDye 700DX Conjugates This is a standard protocol for conjugating this compound to a monoclonal antibody like trastuzumab [2]:
2. In Vitro Phototoxicity and Specificity Assay This protocol assesses target-specific cell killing [3]:
3. In Vivo Imaging and Biodistribution This protocol is used to evaluate tracer accumulation in tumors [2]:
The following diagram illustrates the core mechanism of this compound in targeted Near-Infrared Photoimmunotherapy (NIR-PIT), which underlies its performance in the experimental data [4].
| Parameter / Study Focus | Experimental Model | Key Findings | Citation |
|---|---|---|---|
| Paired-Agent Imaging (PAI) with ABY-029 | Mice with head and neck cancer xenografts | IRDye 700DX (untargeted) used as control with EGFR-targeted ABY-029; enabled dynamic tracking of receptor availability via kinetic modeling. | [1] |
| Biodistribution in Arthritis Model | Mice with collagen-induced arthritis (CIA) | This compound-loaded liposomes showed uptake correlating with arthritis scores; effective for locoregional photodynamic therapy. | [2] |
| Intratumoral Distribution | Mouse xenograft models | Polymer-conjugated this compound with multiple cyclic RGD peptides showed superior tumor accumulation and retention, leading to effective PDT. | [3] |
| Quantification Method | Homogenized mouse tissues and whole blood | Wide-field fluorescence imaging in capillary tubes enabled accurate quantification; tissue-specific calibration curves were essential. | [4] |
The value of this compound in research is demonstrated through specific, robust experimental workflows. Here are the methodologies for two key applications cited in the tables above.
This method, described by Optica Publishing Group, allows for the simultaneous quantification of multiple fluorescent agents in various tissues, accounting for differences in tissue optical properties [4].
This imaging strategy is used to measure the binding potential of a targeted agent by using an untargeted control agent like this compound to account for nonspecific uptake [1].
The workflow for this PAI protocol can be visualized as follows:
Based on the available data, you can highlight these aspects of this compound for your audience of researchers and drug development professionals: